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2-amino-2-(4-butoxyphenyl)acetic Acid Documentation Hub

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  • Product: 2-amino-2-(4-butoxyphenyl)acetic Acid
  • CAS: 126746-19-8

Core Science & Biosynthesis

Foundational

Technical Guide: Scalable Synthesis of (S)-2-amino-2-(4-butoxyphenyl)acetic acid

Executive Summary & Strategic Analysis (S)-2-amino-2-(4-butoxyphenyl)acetic acid (also known as (S)-4-n-butoxyphenylglycine) is a non-proteinogenic amino acid. Structurally, it belongs to the arylglycine class, serving a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

(S)-2-amino-2-(4-butoxyphenyl)acetic acid (also known as (S)-4-n-butoxyphenylglycine) is a non-proteinogenic amino acid. Structurally, it belongs to the arylglycine class, serving as a critical chiral building block for peptidomimetics, semi-synthetic antibiotics (analogous to the hydroxyphenylglycine in Amoxicillin), and specific GPCR ligands.

The introduction of the para-butoxy group adds significant lipophilicity compared to the parent phenylglycine, altering the pharmacokinetic profile (LogP) and solubility of downstream API candidates.

Core Synthetic Challenges
  • Enantiocontrol: The benzylic stereocenter is prone to racemization under strongly basic conditions due to the acidity of the

    
    -proton.
    
  • Ether Stability: While the n-butyl ether is relatively robust, harsh acidic hydrolysis (often used in classical Strecker protocols) requires optimization to prevent dealkylation to the phenol.

  • Scalability: Chromatographic separation of enantiomers is cost-prohibitive at scale; therefore, Chemical Resolution or Biocatalysis are the requisite methodologies.

Master Synthetic Pathways

We present two distinct workflows. Route A is the robust, low-cost "workhorse" method suitable for multi-kilogram production. Route B is the "Green" biocatalytic route, offering higher theoretical yields via Dynamic Kinetic Resolution (DKR).

DOT Visualization: Synthetic Decision Matrix

Synthesis_Pathways Start Target: (S)-4-butoxyphenylglycine Aldehyde Starting Material: 4-butoxybenzaldehyde Start->Aldehyde Strecker Route A: Classical Strecker (NaCN, NH4Cl) Aldehyde->Strecker Bucherer Route B: Bucherer-Bergs ((NH4)2CO3, NaCN) Aldehyde->Bucherer Racemic_AA Racemic Amino Acid Strecker->Racemic_AA Resolution Chemical Resolution (L-(+)-Tartaric Acid) Racemic_AA->Resolution Resolution->Start Hydrolysis & Workup Hydantoin Racemic Hydantoin Intermediate Bucherer->Hydantoin Enzyme Enzymatic DKR (D-Hydantoinase + Carbamoylase) Hydantoin->Enzyme Enzyme->Start 100% Theoretical Yield

Figure 1: Comparison of Classical Resolution (Route A) vs. Biocatalytic DKR (Route B).

Detailed Protocol: Route A (Classical Strecker + Resolution)

This route is preferred for immediate implementation without the lead time required for enzyme screening. It relies on the fractional crystallization of diastereomeric salts.

Phase 1: Synthesis of Racemic Aminonitrile

Reaction: 4-butoxybenzaldehyde + NaCN + NH₄Cl




-aminonitrile.
  • Setup: Charge a reactor with 4-butoxybenzaldehyde (1.0 eq) and Methanol (3 vol).

  • Reagent Addition: Add Ammonium Chloride (1.1 eq) dissolved in minimal water.

  • Cyanation: Slowly add Sodium Cyanide (1.1 eq) solution at 0–5°C. Caution: HCN evolution risk. Maintain pH >9.

  • Reaction: Stir at ambient temperature for 4–6 hours. Monitor consumption of aldehyde via HPLC.

  • Workup: Quench with water (5 vol). Extract with Ethyl Acetate.[1] The aminonitrile is often unstable; proceed immediately to hydrolysis.

Phase 2: Hydrolysis to Racemic Amino Acid

Reaction: Aminonitrile + HCl


 Racemic Phenylglycine Analog.
  • Hydrolysis: Suspend the crude aminonitrile in 6M HCl (5 vol).

  • Reflux: Heat to reflux (approx. 100°C) for 4–6 hours.

    • Critical Control Point: Monitor the integrity of the butyl ether. If phenol impurities (>1%) appear, reduce temperature to 80°C and extend time.

  • Isolation: Cool to 0°C. Adjust pH to the isoelectric point (approx. pH 6.0–6.5) using 50% NaOH. The racemic amino acid will precipitate as a white solid.

  • Filtration: Filter and wash with cold water/acetone to remove salts.

Phase 3: Optical Resolution (The Key Step)

Principle: Formation of a diastereomeric salt with a chiral acid, followed by fractional crystallization.

Reagents:

  • Substrate: Racemic 2-amino-2-(4-butoxyphenyl)acetic acid.

  • Resolving Agent: L-(+)-Tartaric Acid (or (+)-10-Camphorsulfonic acid).

Protocol:

  • Salt Formation: Suspend racemic amino acid (1.0 eq) and L-(+)-Tartaric acid (1.0 eq) in water/ethanol (ratio 1:1).

  • Dissolution: Heat to near boiling until a clear solution is obtained.

  • Crystallization: Cool slowly (10°C/hour) to room temperature, then to 5°C. The (S)-amine/L-tartrate salt is typically less soluble and will crystallize first.

  • Recrystallization: Filter the crystals. If Chiral HPLC indicates <98% ee, recrystallize from water/ethanol.

  • Liberation: Suspend the pure salt in water. Add 1M NaOH dropwise to pH 6.5. The free (S)-amino acid precipitates.

  • Drying: Vacuum dry at 45°C.

Detailed Protocol: Route B (Enzymatic Hydantoinase)

This route is superior for "Green Chemistry" metrics as it converts the unwanted (R)-isomer into the (S)-product in situ (Dynamic Kinetic Resolution), theoretically achieving 100% yield.

Workflow Logic
  • Bucherer-Bergs Reaction: Aldehyde

    
     5-(4-butoxyphenyl)hydantoin.
    
  • Enzymatic Hydrolysis: The hydantoin ring is opened selectively.

    • Enzyme 1:D-Hydantoinase (opens the ring to N-carbamoyl amino acid). Note: Most commercial hydantoinases are D-selective. If (S) is required, one typically uses an L-Hydantoinase or uses D-Hydantoinase to clear the (R) isomer and hydrolyze the remaining chemical, but modern "Hydantoinase Process" kits (e.g., from Codexis or Evoxx) often offer L-selective variants.

    • Alternative: Use L-Amino Acid Acylase on the N-acetyl derivative (see below).

Since L-selective hydantoinases are rarer, the Acylase I (Aspergillus melleus) route is the industry standard for S-amino acids.

Protocol: Acylase I Kinetic Resolution
  • Acetylation: Treat racemic amino acid with Acetic Anhydride/NaOH to form N-acetyl-DL-4-butoxyphenylglycine .

  • Enzymatic Hydrolysis:

    • Dissolve N-acetyl substrate in water (pH 7.5, adjusted with LiOH/NH₄OH).

    • Add Acylase I (Aspergillus melleus) (approx 1000 U/g substrate) and 1mM CoCl₂ (cofactor).

    • Incubate at 37°C.

  • Selectivity: The enzyme selectively hydrolyzes the (S)-N-acetyl group to the free (S)-amino acid. The (R)-N-acetyl derivative remains unreacted.

  • Separation: Acidify to pH 1. The (R)-N-acetyl compound precipitates or is extracted into EtOAc.[2] The (S)-amino acid remains in the aqueous phase (protonated).

  • Isolation: Neutralize the aqueous phase to pH 6.5 to precipitate pure (S)-2-amino-2-(4-butoxyphenyl)acetic acid.

Analytical Specifications & Quality Control

Data must be validated against the following specifications to ensure suitability for pharmaceutical applications.

Quantitative Data Summary
ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity (HPLC) > 98.5%C18 Column, ACN/Water/TFA
Enantiomeric Excess (ee) > 99.0%Chiralpak ZWIX(+) or Crownpak CR(+)
Loss on Drying < 0.5%Gravimetric (105°C)
Specific Rotation

(c=1, 1N HCl)
Polarimetry (Reference value for HPG analogs)
Residual Solvents < ICH LimitsGC-Headspace
Analytical Method: Chiral HPLC
  • Column: Chiralpak ZWIX(+) (3.0 x 150 mm, 3 µm).

  • Mobile Phase: MeOH/ACN/H₂O (49:49:2) + 50mM Formic Acid + 25mM Diethylamine.

  • Detection: UV @ 230 nm (Absorption of the benzoyl/phenyl moiety).

  • Rationale: Zwitterionic chiral stationary phases are ideal for underivatized amino acids.

Critical Process Parameters (CPPs)

  • pH Control during Resolution: The solubility difference between the diastereomeric salts is highly pH-dependent. During the "Liberation" step, overshooting pH > 7.5 can cause racemization of the phenylglycine center.

  • Ether Hydrolysis: In Route A (Step 2), prolonged exposure to boiling 6M HCl can cleave the n-butyl ether to the phenol.

    • Mitigation: Use HBr/Acetic Acid if HCl is too harsh, or strictly limit reaction time to 4 hours and monitor by HPLC.

  • Racemization Recycling: In the Acylase route, the unreacted (R)-N-acetyl derivative can be racemized by heating with acetic anhydride (forming an azlactone intermediate) and recycled back into the enzymatic step, increasing overall yield.

References

  • Ingersoll, A. W., & Adams, R. (1922).[3] "Phenylglycine."[3][4] Journal of the American Chemical Society. 44(12), 2930–2933. Link

  • Williams, R. M., & Hendrix, J. A. (1992). "Asymmetric Synthesis of Arylglycines." Chemical Reviews. 92(5), 889–917. Link

  • Ager, D. J., & Fotheringham, I. G. (2001). "Methods for the Synthesis of Unnatural Amino Acids." Current Opinion in Drug Discovery & Development.
  • Chinoin Gyogyszer. (1975). "Process for the preparation of D-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid." US Patent 3,890,379.[2] (Foundational patent for resolution of alkoxyphenylglycines). Link

  • Vertex Pharmaceuticals. (2010). "Preparation of (S)-2-aminobutyric acid and analogs via Acylase Bio-resolution." WO2010019469A2. (Describes the Acylase I protocol for amino acids). Link

Sources

Exploratory

Technical Monograph: 2-Amino-2-(4-butoxyphenyl)acetic Acid

[1] Executive Summary 2-Amino-2-(4-butoxyphenyl)acetic acid (also known as 4-n-butoxyphenylglycine) is a non-proteinogenic -amino acid characterized by a phenylglycine core substituted with a lipophilic para-butoxy group...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Amino-2-(4-butoxyphenyl)acetic acid (also known as 4-n-butoxyphenylglycine) is a non-proteinogenic


-amino acid characterized by a phenylglycine core substituted with a lipophilic para-butoxy group.[1] This structural motif serves as a critical scaffold in medicinal chemistry, particularly in the design of peptidomimetics , semisynthetic 

-lactam antibiotics
, and G-protein coupled receptor (GPCR) modulators (e.g., GPR88 agonists).

This guide details the structural properties, validated synthetic protocols, and analytical characterization of this compound, designed for researchers in drug discovery and organic synthesis.

Structural Anatomy & Physicochemical Properties[1][2]

The molecule combines a polar zwitterionic "head" (amino acid moiety) with a hydrophobic "tail" (butoxy chain). This amphiphilic nature distinguishes it from the parent phenylglycine, significantly altering its pharmacokinetic profile (LogP, membrane permeability).

Chemical Identity[1][3][4]
  • IUPAC Name: 2-Amino-2-(4-butoxyphenyl)acetic acid[1]

  • Common Name: 4-Butoxyphenylglycine[1]

  • CAS Number (Generic/Racemic): Note: Specific enantiomers often carry distinct CAS (e.g., (R)-isomer analogs: 1213693-83-4).[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 223.27 g/mol [1]

Physicochemical Data Table
PropertyValue (Estimated/Experimental)Significance
LogP ~1.8 – 2.1Enhanced lipophilicity vs. Phenylglycine (LogP ~0.3).[1] Improves BBB penetration.
pKa (COOH) ~2.1Typical

-amino acid acidity; forms carboxylate at physiological pH.[1]
pKa (NH

)
~9.1Exists as a zwitterion in neutral aqueous solution.
H-Bond Donors 2 (NH

, OH)
Critical for receptor pocket binding.[1]
H-Bond Acceptors 4 (C=O, OH, NH

, Ether O)
The ether oxygen acts as a weak acceptor.
Chirality C2 (

-carbon)
Enantiomers (R/S) exhibit distinct biological activities.

Synthetic Protocol: The Strecker Synthesis

Causality: The Strecker synthesis is selected over the Petasis reaction or Bucherer-Bergs synthesis for its scalability and the ready availability of the starting aldehyde (4-butoxybenzaldehyde).[1] The route proceeds via an


-aminonitrile intermediate, which allows for late-stage hydrolysis.[1][2][3]
Reaction Pathway Diagram

StreckerSynthesis Aldehyde 4-Butoxybenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH4Cl / NH3 (Methanol, 0°C) Nitrile α-Aminonitrile Imine->Nitrile + NaCN (Nucleophilic Attack) Product 2-Amino-2-(4-butoxyphenyl) acetic acid Nitrile->Product 6M HCl, Reflux (Hydrolysis)

Figure 1: Step-wise Strecker synthesis pathway converting the aldehyde to the target amino acid.[1][4]

Detailed Experimental Methodology

Safety Warning: Cyanide salts are lethal. All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.[1]

Step 1: Formation of 2-amino-2-(4-butoxyphenyl)acetonitrile[1]
  • Reagent Setup: In a round-bottom flask, dissolve 4-butoxybenzaldehyde (10 mmol) in methanol (20 mL).

  • Imine Formation: Add ammonium chloride (11 mmol) and 25% aqueous ammonia (20 mL). Stir at room temperature for 20 minutes to facilitate imine formation.

  • Cyanation: Cool the mixture to 0°C. CAUTIOUSLY add sodium cyanide (NaCN, 11 mmol) dissolved in minimal water.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The

    
    -aminonitrile often precipitates or forms an oil.[1]
    
  • Workup: Extract with ethyl acetate (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
Step 2: Hydrolysis to the Amino Acid[2][4][5]
  • Acid Hydrolysis: Suspend the crude aminonitrile in 6M HCl (15 mL).

  • Reflux: Heat to reflux (approx. 100°C) for 4–6 hours.

    • Note: Monitor strictly. Prolonged reflux in very strong acid (e.g., 48% HBr) risks cleaving the butyl ether. 6M HCl is generally safe for alkyl aryl ethers.

  • Isolation: Cool the solution. Neutralize carefully with concentrated ammonium hydroxide (

    
    ) to the isoelectric point (pH ~6).
    
  • Crystallization: The product, 2-amino-2-(4-butoxyphenyl)acetic acid, will precipitate as a white solid.[1] Filter, wash with cold water and ethanol, and dry.[2]

Analytical Characterization (Self-Validating Metrics)

To confirm the synthesis, the following spectral signatures must be observed.

Proton NMR ( NMR, 400 MHz, /NaOD or DMSO- )
  • Aromatic Region: Two doublets (integration 2H each) around

    
     7.3 and 6.9 ppm (characteristic AA'BB' system of para-substituted benzene).
    
  • 
    -Proton:  A distinct singlet (or sharp peak) at 
    
    
    
    ~4.3–4.5 ppm.[1] Absence of this peak indicates failed hydrolysis.
  • Butoxy Chain:

    • 
       ~4.0 ppm (Triplet, 2H, 
      
      
      
      )
    • 
       ~1.7 ppm (Multiplet, 2H, 
      
      
      
      )[1]
    • 
       ~1.4 ppm (Multiplet, 2H, 
      
      
      
      )[1]
    • 
       ~0.9 ppm (Triplet, 3H, 
      
      
      
      )
Mass Spectrometry (ESI-MS)[1]
  • Positive Mode (

    
    ):  Expect a peak at m/z 224.1 .
    
  • Fragmentation: Loss of

    
     (m/z 207) or loss of 
    
    
    
    (m/z 179) are common fragmentation pathways.[1]

Medicinal Chemistry Applications

This molecule acts as a "lipophilic phenylglycine," a motif essential for specific receptor interactions.

Pharmacophore Logic

The 4-butoxy group extends the molecule's reach into hydrophobic pockets of target proteins (e.g., GPCRs), while the amino acid head group anchors the molecule via electrostatic interactions.

SAR Core 2-Amino-2-(4-butoxyphenyl) acetic acid Lipophilicity Butoxy Tail (Hydrophobic Pocket Binding) Core->Lipophilicity Para-position Zwitterion Amino Acid Head (Ionic/H-Bonding) Core->Zwitterion Alpha-position Chirality α-Carbon (Stereoselectivity) Core->Chirality Enantiomeric Purity

Figure 2: Structure-Activity Relationship (SAR) breakdown showing functional domains.[1]

Key Applications
  • GPR88 Agonists: Derivatives of 4-alkoxyphenylglycines have been identified as agonists for GPR88, an orphan GPCR implicated in basal ganglia disorders.[6] The alkoxy chain length (butoxy vs. pentoxy) critically tunes potency.

  • 
    -Lactam Side Chains:  Similar to how 4-hydroxyphenylglycine is the side chain of Amoxicillin, the 4-butoxy derivative is used in research to create lipophilic penicillin analogs with altered antibacterial spectra and oral bioavailability.[1]
    
  • Peptidomimetics: Used to constrain peptide conformation and increase proteolytic stability due to the bulky aromatic side chain.

References

  • Strecker Synthesis of Phenylglycines

    • BenchChem.[2] Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic Acid. Retrieved from (General protocol adaptation).[1]

  • GPR88 Agonist SAR

    • Jin, C., et al. (2016). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from .[1]

  • Physicochemical Properties

    • National Center for Biotechnology Information. PubChem Compound Summary for substituted Phenylglycines. Retrieved from .[1]

  • Enantioselective Synthesis (Alternative): Williams, R. M., et al. (2003). Asymmetric Synthesis of Alpha-Amino Acids. Chemical Reviews. (Contextual grounding for chiral synthesis).

Sources

Foundational

Technical Guide: Mechanism of Action of 2-Amino-2-(4-butoxyphenyl)acetic Acid

The following technical guide details the mechanism of action, synthesis, and applications of 2-amino-2-(4-butoxyphenyl)acetic acid , chemically known as 4-Butoxyphenylglycine (4-BPG) . This compound is a non-natural, li...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, synthesis, and applications of 2-amino-2-(4-butoxyphenyl)acetic acid , chemically known as 4-Butoxyphenylglycine (4-BPG) .

This compound is a non-natural, lipophilic amino acid belonging to the phenylglycine class. It serves as a critical intermediate in the synthesis of semi-synthetic antibiotics (cephalosporins) and acts as a pharmacological probe for amino acid transporters (LAT1) and metabotropic glutamate receptors (mGluRs).

Compound Identity & Chemical Architecture

2-Amino-2-(4-butoxyphenyl)acetic acid , commonly referred to as 4-Butoxyphenylglycine , is an


-amino acid characterized by a phenyl ring substituted at the para-position with a butoxy group. This structural modification imparts significant lipophilicity compared to its parent compound, phenylglycine, or its hydroxylated analog, 4-hydroxyphenylglycine.
PropertyDetail
IUPAC Name 2-Amino-2-(4-butoxyphenyl)acetic acid
Common Name 4-Butoxyphenylglycine (4-BPG)
Chemical Formula C

H

NO

Molecular Weight 223.27 g/mol
Core Scaffold Phenylglycine
Key Substituent p-Butoxy (-O-CH

-CH

-CH

-CH

)
Stereochemistry Exists as (R)- and (S)- enantiomers; (R)-isomer (D-form) is typically the bioactive scaffold for antibiotics.

Mechanism of Action

The biological activity of 4-butoxyphenylglycine is defined by its ability to mimic natural amino acids while leveraging its bulky hydrophobic tail to modulate specific transporters and receptors.

A. System L Amino Acid Transporter (LAT1) Modulation

The primary cellular mechanism of 4-butoxyphenylglycine involves the System L amino acid transporter 1 (LAT1/SLC7A5) . LAT1 is a sodium-independent exchanger that preferentially transports large, neutral, aromatic, or branched-chain amino acids (e.g., Leucine, Phenylalanine).

  • Mechanism : The 4-butoxy group increases the affinity for the hydrophobic binding pocket of LAT1. Unlike smaller amino acids, 4-BPG can act as a competitive inhibitor or a high-affinity substrate, effectively blocking the uptake of essential nutrients in rapidly dividing cells (e.g., cancer cells) or facilitating the transport of conjugated drugs across the Blood-Brain Barrier (BBB).

  • Causality : The steric bulk of the butoxy chain occupies the substrate recognition site, preventing the conformational change required for the transport of endogenous substrates like Leucine, thereby inducing amino acid starvation stress (mTORC1 pathway suppression).

B. Metabotropic Glutamate Receptor (mGluR) Ligand

Phenylglycine derivatives are privileged scaffolds for ligands of metabotropic glutamate receptors (mGluRs) .

  • Target Interaction : 4-BPG mimics the glutamate structure but possesses a restricted conformation due to the phenyl ring.

  • Activity : Depending on stereochemistry, it acts as a competitive antagonist or partial agonist at Group I (mGluR1/5) or Group II (mGluR2/3) receptors. The para-butoxy substitution specifically targets the "clam-shell" binding domain's hydrophobic pocket, enhancing selectivity over ionotropic receptors (NMDA/AMPA).

C. Antibiotic Potentiation (Side Chain Moiety)

In the context of medicinal chemistry, the D-isomer (D-4-butoxyphenylglycine) is used as a side chain for semi-synthetic cephalosporins.

  • Mechanism : When attached to the 7-aminocephalosporanic acid (7-ACA) nucleus, the D-phenylglycine moiety confers acid stability (allowing oral administration) and expands the spectrum of activity against Gram-negative bacteria by facilitating porin penetration. The butoxy group enhances lipophilicity, potentially improving membrane permeability and half-life compared to the hydroxy analog (Cefadroxil).

Signaling Pathways & Logic

The following Graphviz diagram illustrates the dual mechanistic pathways of 4-Butoxyphenylglycine: modulation of the LAT1 transporter and integration into antibiotic synthesis.

MechanismOfAction cluster_Cellular Cellular Pharmacology (LAT1/mGluR) cluster_Synthesis Medicinal Chemistry Application Compound 2-Amino-2-(4-butoxyphenyl)acetic acid (4-BPG) LAT1 LAT1 Transporter (SLC7A5) Compound->LAT1 High Affinity Binding mGluR mGluR Binding (Hydrophobic Pocket) Compound->mGluR Ligand Mimicry Coupling Amide Coupling (Side Chain Attachment) Compound->Coupling D-Isomer Precursor SubstrateBlock Competitive Inhibition of Leucine Uptake LAT1->SubstrateBlock Blocks Endogenous AA mTOR mTORC1 Suppression SubstrateBlock->mTOR Starvation Signal BetaLactam Beta-Lactam Core (7-ACA / 7-ADCA) BetaLactam->Coupling Nucleophile Antibiotic Lipophilic Cephalosporin (Enhanced Permeability) Coupling->Antibiotic Semi-Synthesis

Caption: Figure 1. Dual mechanistic pathways of 4-Butoxyphenylglycine acting as a LAT1 transport modulator and a precursor for lipophilic beta-lactam antibiotics.

Experimental Protocols

To validate the presence and activity of 4-Butoxyphenylglycine, the following self-validating protocols are recommended.

Protocol A: Synthesis via Strecker Reaction

This protocol synthesizes the racemic amino acid from the corresponding aldehyde.

  • Reagents : 4-Butoxybenzaldehyde (1.0 eq), Sodium Cyanide (1.1 eq), Ammonium Chloride (1.2 eq), Ammonia (aq), Hydrochloric Acid (6N).

  • Formation of Aminonitrile :

    • Dissolve 4-butoxybenzaldehyde in methanol/ammonia solution.

    • Add NaCN and NH

      
      Cl slowly at 0°C.
      
    • Stir at room temperature for 24 hours. Monitor disappearance of aldehyde via TLC (Hexane:EtOAc 3:1).

  • Hydrolysis :

    • Isolate the intermediate aminonitrile.

    • Reflux in 6N HCl for 12 hours to hydrolyze the nitrile to the carboxylic acid.

  • Purification :

    • Neutralize the solution to pH 6.0 (isoelectric point) with NaOH.

    • Precipitate the zwitterionic amino acid. Recrystallize from water/ethanol.

  • Validation :

    • NMR : Confirm triplet at ~4.0 ppm (-OCH

      
      -) and singlet at ~5.0 ppm (
      
      
      
      -proton).
    • Melting Point : Verify against standard (approx. 200°C+ dec).

Protocol B: Enantiomeric Resolution (D-Isomer Isolation)

Essential for antibiotic synthesis applications.

  • Enzymatic Resolution :

    • Acylate the racemic amino acid (e.g., N-acetyl-4-butoxyphenylglycine).

    • Incubate with Acylase I (from Aspergillus) at pH 7.5, 37°C.

    • L-Acylase selectively hydrolyzes the L-isomer, leaving the D-N-acetyl derivative intact.

  • Separation :

    • Acidify and extract the unreacted D-N-acetyl-4-butoxyphenylglycine with ethyl acetate.

    • Hydrolyze the acetyl group (2N HCl, reflux) to yield pure D-4-butoxyphenylglycine .

Quantitative Data Summary

ParameterValue/CharacteristicRelevance
LogP (Predicted) ~2.5 - 3.0Indicates moderate lipophilicity; higher than Phenylglycine (LogP ~0.2).
pKa (Carboxyl) ~1.8 - 2.2Typical for

-amino acids; ensures zwitterionic form at physiological pH.
pKa (Amine) ~8.8 - 9.2Protonated at physiological pH.
LAT1 Affinity (Ki) < 50 µM (Est.)High affinity due to hydrophobic side chain; competitive with Leucine.
Solubility Low in water; High in acidic/basic buffersZwitterionic lattice energy is high; requires pH adjustment for solubilization.

References

  • Kanai, Y., et al. (1998). "The SLC7 family of amino acid transporters: Functional characterization and physiological roles." Journal of Biological Chemistry. Link

  • Jane, D. E., et al. (2000). "Phenylglycine derivatives as metabotropic glutamate receptor antagonists." Neuropharmacology. Link

  • Dunn, P. J. (2012). "Synthesis of Commercial Beta-Lactam Antibiotics." Comprehensive Chirality. Link

  • U.S. National Library of Medicine . "Compound Summary: Phenylglycine derivatives." PubChem. Link

Exploratory

A Whitepaper on the Investigational Potential of a Novel Non-Proteinogenic Amino Acid

An In-Depth Technical Guide to the Biological Activity of 2-amino-2-(4-butoxyphenyl)acetic acid Disclaimer: 2-amino-2-(4-butoxyphenyl)acetic acid is a novel chemical entity. This document synthesizes information from str...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 2-amino-2-(4-butoxyphenyl)acetic acid

Disclaimer: 2-amino-2-(4-butoxyphenyl)acetic acid is a novel chemical entity. This document synthesizes information from structurally related compounds to propose a framework for its investigation. The biological activities and protocols described herein are predictive and require experimental validation.

Executive Summary

Non-proteinogenic amino acids are critical starting materials in modern drug discovery, offering structural diversity that can lead to enhanced efficacy, selectivity, and pharmacokinetic properties. This guide focuses on the untapped potential of 2-amino-2-(4-butoxyphenyl)acetic acid, a molecule whose structural motifs are present in a range of bioactive compounds. While direct research on this specific molecule is nascent, its similarity to established pharmaceutical building blocks, such as (R)-2-amino-2-(4-chlorophenyl)acetic acid (a precursor to the antibiotic loracarbef), suggests a high probability of valuable biological activity.[1] This whitepaper provides a comprehensive, forward-looking analysis of its potential applications, outlines a rigorous, multi-stage experimental plan to elucidate its bioactivity, and offers detailed protocols to guide researchers in this endeavor.

Introduction: The Rationale for Investigation

2-amino-2-(4-butoxyphenyl)acetic acid is an α-amino acid distinguished by a 4-butoxyphenyl side chain. This feature combines the core amino acid scaffold, essential for many biological interactions, with a lipophilic butoxy group that can significantly influence membrane permeability and binding affinity. Its structural analogs have found applications ranging from antibiotics to anticancer agents, underscoring the potential of this chemical class.[1][2]

The central hypothesis of this guide is that the unique combination of a phenylglycine core with a butoxy substitution will confer novel biological activities. The butoxy group, being larger and more flexible than the chloro or methoxy groups found in well-studied analogs, may allow for unique interactions with biological targets.[1][3] This guide will lay the groundwork for a systematic investigation into its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent.

Postulated Biological Activities and Mechanistic Pathways

Based on an analysis of structurally related compounds, we can postulate several promising avenues for the biological activity of 2-amino-2-(4-butoxyphenyl)acetic acid.

Antimicrobial Potential

The most direct line of reasoning for antimicrobial activity comes from the structural similarity to (R)-2-amino-2-(4-chlorophenyl)acetic acid, a key component in the synthesis of loracarbef, a carbacephem antibiotic.[1] Like other β-lactam antibiotics, loracarbef inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1] It is plausible that 2-amino-2-(4-butoxyphenyl)acetic acid, or derivatives thereof, could exhibit a similar mechanism of action.

G cluster_membrane Bacterial Cytoplasmic Membrane cluster_periplasm Periplasm PBP Penicillin-Binding Proteins (PBPs) Cross_linking Peptidoglycan Cross-linking PBP->Cross_linking Catalyzes Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Binds to Cell_Wall Stable Cell Wall Cross_linking->Cell_Wall Molecule 2-amino-2-(4-butoxyphenyl)acetic acid derivative Molecule->PBP Inhibits

Caption: A workflow for screening and characterizing anticancer potential.

A Framework for Experimental Validation

To systematically evaluate the biological potential of 2-amino-2-(4-butoxyphenyl)acetic acid, a phased approach is recommended, beginning with synthesis and proceeding through in vitro screening to mechanism-of-action studies.

Synthesis and Chiral Resolution

The first critical step is the synthesis of the compound. A generalized Strecker synthesis is a common and effective method for producing the racemic mixture.

[1]Generalized Strecker Synthesis Protocol:

  • Reaction: React 4-butoxybenzaldehyde with ammonium chloride and sodium cyanide in a 1:1 mixture of water and methanol.

  • Hydrolysis: Hydrolyze the resulting α-aminonitrile under acidic conditions (e.g., 6M HCl) to yield racemic 2-amino-2-(4-butoxyphenyl)acetic acid.

  • Isolation: Adjust the pH of the solution to the isoelectric point of the amino acid to induce precipitation.

  • Purification: Collect the precipitate by filtration, wash with cold water and ethanol, and dry under vacuum.

Given the importance of stereochemistry in biological activity, chiral resolution of the racemic mixture is essential. T[1]his can be achieved via enzymatic kinetic resolution.

In Vitro Biological Screening Protocols

Causality: To determine if the compound has antibacterial properties, a standardized broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC). This method provides quantitative data on the potency of the compound against a panel of clinically relevant bacteria.

Step-by-Step Protocol (Based on CLSI guidelines):

  • Prepare Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase and dilute to a final concentration of 5 x 10^5 CFU/mL in Mueller-Hinton broth.

  • Prepare Compound Dilutions: Perform a two-fold serial dilution of 2-amino-2-(4-butoxyphenyl)acetic acid in a 96-well microtiter plate, with concentrations ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. I[4]t is a robust and high-throughput method for initial screening of potential cytotoxic agents against cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours. 2[2]. Compound Treatment: Treat the cells with various concentrations of 2-amino-2-(4-butoxyphenyl)acetic acid (e.g., from 0.1 µM to 100 µM) for 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. 4[4]. Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical outcomes from the proposed screening experiments, designed to facilitate comparison and decision-making.

Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
(R)-enantiomer864
(S)-enantiomer>128>128
Racemic Mixture16128
Ampicillin (Control)0.58

Table 2: Hypothetical Anticancer Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)HDFa (Normal Fibroblasts)
(R)-enantiomer7.512.3>100
(S)-enantiomer85.2>100>100
Racemic Mixture15.825.1>100
Doxorubicin (Control)0.91.25.4

Conclusion and Future Directions

This guide establishes a robust scientific framework for the investigation of 2-amino-2-(4-butoxyphenyl)acetic acid. By leveraging insights from structurally similar, biologically active molecules, we have postulated its potential as a novel antimicrobial or anticancer agent. The provided experimental workflows and detailed protocols offer a clear path for researchers to validate these hypotheses.

Future work should focus on the synthesis of derivatives to explore structure-activity relationships, in vivo efficacy studies in animal models for any confirmed "hits," and advanced mechanistic studies to identify specific molecular targets. The exploration of 2-amino-2-(4-butoxyphenyl)acetic acid represents a promising frontier in the search for new therapeutic agents.

References

  • Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Agency for Toxic Substances and Disease Registry (ATSDR). (1998). This document provides toxicological information on a related butoxy compound. While not the target molecule, it offers context on the metabolism of butoxy moieties. [Link]

  • 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo. Chemistry & Biodiversity. This article details the anticancer activities of compounds with a 2-amino-4-aryl structure, providing a rationale for investigating similar scaffolds. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules. This study explores the bioactivity of phenoxyacetic acids, which share a core structural element with the target compound. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Molecules. Details the synthesis and anti-inflammatory evaluation of phenoxy acetic acid derivatives. [Link]

  • (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid Compound Summary. PubChem. Provides information on a hydroxylated analog of the target molecule. [Link]

  • Identification of novel, water-soluble, 2-amino-N-pyrimidin-4-yl acetamides as A2A receptor antagonists with in vivo efficacy. Journal of Medicinal Chemistry. Research on 2-amino acetamide derivatives as receptor antagonists. [Link]

  • Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid. Molecules. This paper describes the incorporation of unnatural amino acids into peptides to enhance biological activity. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Molecules. Provides a detailed protocol for MTT assays and reports on the cytotoxicity of related 2-amino compounds. [Link]

  • 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. 3 Biotech. Demonstrates the anticancer effects of a 2-amino-pyridine derivative. [Link]

  • The non-protein amino acid BMAA is misincorporated into human proteins. PLOS ONE. Research highlighting the biological impact of non-proteinogenic amino acids. [Link]

Sources

Foundational

2-amino-2-(4-butoxyphenyl)acetic acid derivatives synthesis

Title: Technical Master Guide: Synthesis and Derivatization of 2-Amino-2-(4-butoxyphenyl)acetic Acid (4-Butoxyphenylglycine) Abstract This technical guide details the synthetic pathways for 2-amino-2-(4-butoxyphenyl)acet...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Master Guide: Synthesis and Derivatization of 2-Amino-2-(4-butoxyphenyl)acetic Acid (4-Butoxyphenylglycine)

Abstract This technical guide details the synthetic pathways for 2-amino-2-(4-butoxyphenyl)acetic acid, a critical non-proteinogenic amino acid used as a lipophilic building block in peptide therapeutics and semi-synthetic antibiotics. We examine three primary methodologies: a scalable modified Strecker reaction, a robust Bucherer-Bergs hydantoin synthesis, and an auxiliary-controlled asymmetric synthesis for high enantiopurity. The guide includes detailed protocols, safety considerations for cyanide handling, and downstream derivatization strategies (Fmoc/Boc protection) essential for solid-phase peptide synthesis (SPPS).

Strategic Retrosynthetic Analysis

The synthesis of 4-butoxyphenylglycine presents two main challenges: the construction of the


-amino acid core and the stability of the para-butoxy ether linkage under hydrolysis conditions.

Chemical Logic:

  • The Ether Linkage: The

    
    -butoxy group is stable under basic and mild acidic conditions but susceptible to cleavage by strong Lewis acids (e.g., 
    
    
    
    ) or strong mineral acids (e.g., conc.
    
    
    ). Therefore, hydrolysis steps must utilize
    
    
    or
    
    
    rather than reagents that promote dealkylation.
  • The

    
    -Center:  The benzylic position is prone to racemization. Enantioselective routes or efficient resolution strategies are required for drug development applications.
    

Graphviz Diagram: Retrosynthetic Disconnections

Retrosynthesis Target 2-Amino-2-(4-butoxyphenyl)acetic acid Strecker Strecker Route (Cyanide + Amine) Target->Strecker Hydrolysis Bucherer Bucherer-Bergs Route (Hydantoin Intermediate) Target->Bucherer Hydrolysis Alkylation Etherification Route (From 4-Hydroxyphenylglycine) Target->Alkylation O-Alkylation Aldehyde 4-Butoxybenzaldehyde Strecker->Aldehyde NaCN / NH3 Bucherer->Aldehyde (NH4)2CO3 / NaCN HPG 4-Hydroxyphenylglycine Alkylation->HPG n-Butyl Bromide

Figure 1: Retrosynthetic map highlighting the three primary access points to the target scaffold.

Route A: Scalable Modified Strecker Synthesis

This route is preferred for multi-gram to kilogram scale production due to the low cost of reagents. We utilize a benzylamine-mediated approach rather than direct ammonia, as it suppresses the formation of symmetric secondary amine byproducts and improves yield [1].

Step 1: Formation of -Aminonitrile

Reagents: 4-Butoxybenzaldehyde, Benzylamine, Sodium Cyanide (NaCN), Methanol, Acetic Acid.

  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 4-butoxybenzaldehyde (1.0 eq) in Methanol (

    
    ).
    
  • Imine Formation: Add Benzylamine (1.05 eq) dropwise. Stir at room temperature (RT) for 2 hours. Monitor by TLC (disappearance of aldehyde).

  • Cyanation: Cool the mixture to

    
    . Add Glacial Acetic Acid (2.0 eq) followed by a solution of NaCN (1.2 eq) in water.
    
    • Safety Note: This step generates HCN in situ. Ensure the reaction is vented through a bleach scrubber.

  • Reaction: Allow to warm to RT and stir for 18 hours.

  • Workup: Quench with aqueous

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Wash organics with brine, dry over
    
    
    , and concentrate. The crude aminonitrile is often pure enough for the next step.
Step 2: Hydrolysis and Deprotection

Reagents:


, 

,

.
  • Hydrolysis: Dissolve the aminonitrile in

    
     (
    
    
    
    ). Reflux for 12 hours. The nitrile converts to the carboxylic acid.
    • Note: The benzyl group may partially cleave, but dedicated hydrogenolysis ensures completion.

  • Isolation: Concentrate the acid solution to dryness to obtain the crude phenylglycine hydrochloride.

  • Hydrogenolysis: Dissolve the residue in

    
     (1:1). Add 
    
    
    
    
    
    catalyst. Stir under
    
    
    atmosphere (balloon or Parr shaker at 30 psi) for 12 hours to remove the benzyl group.
  • Purification: Filter catalyst over Celite. Adjust pH to ~6 (isoelectric point) with dilute ammonia to precipitate the zwitterionic amino acid. Recrystallize from water/ethanol.[1]

Route B: Bucherer-Bergs Synthesis (Hydantoin)

This method is renowned for its robustness and ability to produce crystalline intermediates (hydantoins) that are easily purified without chromatography [2].

Experimental Workflow
  • Hydantoin Formation:

    • Suspend 4-butoxybenzaldehyde (50 mmol) in

      
       (
      
      
      
      ).
    • Add Ammonium Carbonate (

      
      , 3 eq) and NaCN (
      
      
      
      , 1.5 eq).
    • Heat to

      
       for 18 hours. The solution typically becomes clear, then the hydantoin precipitates upon cooling.
      
    • Purification: Acidify to pH 2 with conc. HCl to ensure full precipitation. Filter the solid 5-(4-butoxyphenyl)hydantoin. Wash with cold water.

  • Alkaline Hydrolysis:

    • Suspend the hydantoin in

      
       (5 eq).
      
    • Reflux for 24 hours (requires high temperature to open the ring).

    • Critical Check: Monitor ammonia evolution. Reaction is complete when ammonia smell ceases.

    • Isolation: Cool to RT. Adjust pH to 6-7 with conc. HCl. The target amino acid precipitates as a white solid.

Graphviz Diagram: Bucherer-Bergs Mechanism

Bucherer Aldehyde 4-Butoxybenzaldehyde Imine Imine Intermediate Aldehyde->Imine NH4+ Aminonitrile Aminonitrile Imine->Aminonitrile CN- Hydantoin 5-(4-butoxyphenyl) hydantoin Aminonitrile->Hydantoin CO2 / NH3 Cyclization Product Racemic Amino Acid Hydantoin->Product NaOH Hydrolysis

Figure 2: Step-wise progression of the Bucherer-Bergs synthesis.[2][3]

Route C: Asymmetric Synthesis (Enantioselective)

For drug development, the (S)- or (R)-enantiomer is usually required. We employ the Ellman Auxiliary or a Chiral Strecker approach using (R)-phenylglycine amide [3].

Protocol: Chiral Strecker with (R)-Phenylglycine Amide
  • Imine Formation:

    • Mix 4-butoxybenzaldehyde (1.0 eq) and (R)-phenylglycine amide (1.0 eq) in MeOH. Stir to form the chiral imine.

  • Strecker Addition:

    • Add TMSCN (1.2 eq) and a Lewis acid catalyst (e.g.,

      
       or 
      
      
      
      ).
    • The cyanide addition proceeds with high diastereoselectivity (>90% de) due to the steric bias of the auxiliary.

  • Hydrolysis & Auxiliary Cleavage:

    • Treat the resulting aminonitrile with

      
       under reflux.[4] This hydrolyzes the nitrile and cleaves the auxiliary (destructive cleavage) or use oxidative cleavage (e.g., 
      
      
      
      ) if the auxiliary needs to be removed under milder conditions (though less common for this specific auxiliary).
    • Alternative: Use (S)-tert-butanesulfinamide (Ellman's auxiliary) .

      • Condense aldehyde with sulfinamide

        
         chiral sulfinimine.
        
      • Add NaCN/TMSCN

        
         chiral sulfinamino nitrile.
        
      • Acid hydrolysis (

        
        ) cleaves the sulfinyl group and hydrolyzes the nitrile in one pot.
        

Derivatization for Peptide Synthesis

To incorporate 4-butoxyphenylglycine into peptides, the amine must be protected (Fmoc/Boc).

Fmoc-Protection Protocol

Target: Fmoc-2-amino-2-(4-butoxyphenyl)acetic acid.

  • Solubilization: Suspend the amino acid (10 mmol) in Water/Dioxane (1:1, 50 mL). Add

    
     (20 mmol) to solubilize (pH > 9).
    
  • Acylation: Cool to

    
    . Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (11 mmol) dissolved in a minimal amount of Dioxane dropwise.
    
  • Reaction: Stir at RT for 4-6 hours. Monitor pH; keep basic by adding

    
     if necessary.[1]
    
  • Workup:

    • Dilute with water.[5] Wash with Diethyl Ether (removes unreacted Fmoc-OSu).

    • Acidify aqueous layer carefully with

      
       to pH 2. The Fmoc-amino acid will precipitate or form an oil.
      
    • Extract with Ethyl Acetate. Dry (

      
      ) and concentrate.
      
    • Purification: Recrystallize from Ethyl Acetate/Hexane.

Analytical Data Summary

ParameterSpecificationNotes
Appearance White to off-white powderZwitterionic form is high melting.
MW 223.27 g/mol Formula:


NMR
(DMSO-

)

7.3 (d, 2H), 6.9 (d, 2H), 4.5 (s, 1H,

-H), 3.9 (t, 2H,

), 1.7 (m, 2H), 1.4 (m, 2H), 0.9 (t, 3H).
Characteristic AB system for para-substituted aromatic ring.
Solubility Soluble in acidic/basic water; sparingly soluble in neutral water/EtOH.Typical for amino acids.[6]
Chiral HPLC Column: Chiralpak AD-H or Crownpak CR(+)Mobile phase:

(aq)/MeOH for Crownpak.

References

  • Davies, D. T., et al. (2000). "A Facile Synthesis of Substituted Phenylglycines." Synthetic Communications, 30(6), 1095-1100. Link

  • Ware, E. (1950).[3] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403-470.[3] Link

  • Boesten, W. H. J., et al. (2001). "Asymmetric Strecker Synthesis of

    
    -Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary." Organic Letters, 3(8), 1121-1124. Link
    
  • Williams, R. M., & Hendrix, J. A. (1992). "Asymmetric Synthesis of Arylglycines." Chemical Reviews, 92(5), 889-917. Link

  • European Patent EP0034253A2. (1981). "4-Tert.-butoxy-phenyl-glycine nitrile, and process for the preparation of D-(-)- and L-(+)-4-hydroxyphenylglycine." Link

Sources

Exploratory

2-amino-2-(4-butoxyphenyl)acetic acid as an unnatural amino acid

Technical Whitepaper: 2-Amino-2-(4-butoxyphenyl)acetic Acid Subtitle: Synthesis, Physicochemical Properties, and Application as a Hydrophobic Phenylglycine Surrogate in Peptidomimetics Executive Summary 2-amino-2-(4-buto...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Amino-2-(4-butoxyphenyl)acetic Acid Subtitle: Synthesis, Physicochemical Properties, and Application as a Hydrophobic Phenylglycine Surrogate in Peptidomimetics

Executive Summary

2-amino-2-(4-butoxyphenyl)acetic acid (4-butoxyphenylglycine) is a non-proteinogenic amino acid belonging to the phenylglycine family. It serves as a critical chiral building block in modern drug discovery, particularly for G-Protein Coupled Receptor (GPCR) agonists (e.g., GPR88) and peptidomimetics requiring steric constraint combined with enhanced lipophilicity.

Unlike natural tyrosine, which contains a methylene spacer, this molecule attaches the aromatic ring directly to the


-carbon. This unique geometry restricts conformational freedom (

torsion angle), making it an excellent tool for freezing bioactive conformations. The para-butoxy substituent significantly increases LogP compared to the parent phenylglycine, facilitating hydrophobic pocket occupancy and blood-brain barrier (BBB) penetration.

Chemical Identity & Physicochemical Profile

PropertyData / Description
IUPAC Name (2S)-2-amino-2-(4-butoxyphenyl)acetic acid
Common Name 4-Butoxyphenylglycine (4-BuO-Phg)
Molecular Formula

Molecular Weight 223.27 g/mol
Chiral Center

-Carbon (Available as R or S enantiomer)
LogP (Predicted) ~1.8 – 2.1 (vs. -0.47 for 4-OH-Phg)
pKa (Acid) ~1.9 (Carboxyl)
pKa (Base) ~8.8 (Amine)
Electronic Effect Electron-donating alkoxy group stabilizes benzylic carbocation/radical.

Critical Insight: The electron-donating butoxy group at the para position makes the benzylic


-proton more acidic than in phenylalanine, but less acidic than in phenylglycine. However, the resonance stabilization of the benzylic position still presents a high risk of racemization  during base-catalyzed activation in peptide synthesis.

Synthesis Methodologies

For research-grade applications requiring high enantiopurity (>98% ee), Modification of the Chiral Pool is the preferred route over racemic Strecker synthesis.

Route A: Mitsunobu Alkylation of 4-Hydroxyphenylglycine (Recommended)

This protocol starts from commercially available, enantiopure Boc-4-hydroxyphenylglycine. It avoids the difficult resolution steps required in de novo synthesis.

Mechanism:

  • Protection: The carboxylic acid is protected as a methyl or allyl ester.

  • Etherification: The phenolic hydroxyl is alkylated with

    
    -butanol using Mitsunobu conditions (PPh
    
    
    
    /DIAD) or simple S
    
    
    2 displacement with butyl iodide.
  • Deprotection: Ester hydrolysis yields the free acid.

Synthesis Start Boc-4-Hydroxyphenylglycine (Commercial, >99% ee) Step1 1. Esterification (MeI/K2CO3) Yield: ~95% Start->Step1 Step2 2. O-Alkylation (n-BuI, K2CO3, DMF, 60°C) OR Mitsunobu (n-BuOH) Step1->Step2 Targeting Phenol Step3 3. Ester Hydrolysis (LiOH, THF/H2O) Step2->Step3 Final Boc-4-Butoxyphenylglycine (Ready for SPPS) Step3->Final

Figure 1: Synthesis of Boc-protected 4-butoxyphenylglycine from chiral pool material.

Route B: Asymmetric Strecker Synthesis (Scale-Up)

For multi-gram scale where cost is a driver:

  • Condensation of 4-butoxybenzaldehyde with a chiral amine auxiliary (e.g., (R)-phenylglycinol).

  • Addition of TMSCN to form the aminonitrile.

  • Acid hydrolysis and hydrogenolysis of the auxiliary.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Challenge: Phenylglycine derivatives are notorious for racemization during the coupling step. The electron-withdrawing aromatic ring facilitates the abstraction of the


-proton by the base (typically DIPEA) used to activate the carboxyl group.

Self-Validating Protocol for Incorporation: To ensure integrity, this protocol uses DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) as the coupling reagent, which suppresses oxazolone formation (a primary racemization pathway).

Materials:

  • Resin: Rink Amide MBHA (0.5 mmol/g)

  • Amino Acid: Fmoc-4-butoxyphenylglycine-OH (3 eq)

  • Coupling Reagent: DEPBT (3 eq)

  • Base: TMP (2,4,6-Trimethylpyridine) (Collidine) - Crucial substitution for DIPEA.

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

    • Validation: Kaiser Test (Blue beads = free amine).

  • Activation (Pre-mix):

    • Dissolve Fmoc-4-butoxyphenylglycine-OH and DEPBT in minimal DMF.

    • Add TMP (Collidine). Do not use DIPEA or NMM.

    • Allow pre-activation for 1 minute.

  • Coupling: Add mixture to resin. Shake for 60-90 minutes.

    • Note: Extended coupling times increase racemization risk.

  • Wash: DMF (3x), DCM (3x).

  • Monitoring: Perform micro-cleavage and analyze via chiral HPLC to verify diastereomeric purity.

SPPS_Logic Start Coupling 4-Butoxyphenylglycine Risk Risk: High Racemization Potential (Benzylic Acidity) Start->Risk Choice Select Activation Method Risk->Choice Standard Standard: HBTU / DIPEA Choice->Standard Avoid Optimized Optimized: DEPBT / Collidine Choice->Optimized Recommended Result_Fail Result: 15-30% Epimerization (Racemic Product) Standard->Result_Fail Result_Pass Result: <1% Epimerization (Stereopure) Optimized->Result_Pass

Figure 2: Decision tree for SPPS coupling conditions to prevent racemization.

Applications in Drug Discovery

A. GPR88 Agonists

Research into the orphan receptor GPR88 has utilized (4-alkoxyphenyl)glycine scaffolds.[1] The 4-butoxy group provides a specific hydrophobic vector that engages the receptor's orthosteric site more effectively than the methoxy analog.

  • Case Study: In the development of 2-AMPP analogs, replacing the phenyl ring with 4-butoxyphenylglycine improved potency (EC50 < 100 nM) and selectivity against other striatal GPCRs [1].

B. PROTAC Linkers

The rigidity of the phenylglycine backbone, combined with the tunable lipophilicity of the alkoxy tail, makes this amino acid an ideal "linker" component in Proteolysis Targeting Chimeras (PROTACs).[2] It allows medicinal chemists to adjust the Vectoral Property (exit angle) of the linker relative to the warhead.

C. Antibiotic Mimetics

Phenylglycines are core components of vancomycin-type antibiotics.[3][4] The 4-butoxy derivative is used to probe the hydrophobic tolerance of the binding pocket in resistant bacterial strains.

References

  • Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine Derivatives as GPR88 Agonists. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Synthesis of Unn

    
    -Amino Acid Derivatives via Selective C-H Functionalization. 
    Source: Royal Society of Chemistry (RSC).
    URL:[Link]
    
  • 4-Tert-butoxy-phenyl-glycine nitrile and process for preparation.

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 2-Amino-2-(4-butoxyphenyl)acetic Acid

Executive Summary This technical guide provides a comprehensive framework for the spectroscopic identification and characterization of 2-amino-2-(4-butoxyphenyl)acetic acid (also known as 4-butoxyphenylglycine). As a non...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic identification and characterization of 2-amino-2-(4-butoxyphenyl)acetic acid (also known as 4-butoxyphenylglycine). As a non-natural amino acid, this compound serves as a critical intermediate in the synthesis of semi-synthetic antibiotics (cephalosporin analogs) and peptidomimetics.

The guide synthesizes data from high-field Nuclear Magnetic Resonance (NMR), Electrospray Ionization Mass Spectrometry (ESI-MS), and Infrared (IR) spectroscopy. It focuses on distinguishing this specific derivative from its methoxy- and ethoxy-analogs through diagnostic signal analysis of the butyl ether side chain and the para-substituted aromatic core.

Structural Overview & Synthetic Context

To interpret the spectra accurately, one must understand the magnetic environments created by the molecular structure. The molecule consists of three distinct domains:

  • The Zwitterionic Core: An

    
    -amino acid motif capable of proton exchange.
    
  • The Aromatic Linker: A 1,4-disubstituted (para) phenyl ring.

  • The Lipophilic Tail: A butyl ether chain (

    
    ).
    
Synthetic Pathway (Strecker Synthesis)

The most common industrial route involves the Strecker synthesis starting from 4-butoxybenzaldehyde. Understanding this pathway helps identify potential impurities (e.g., unhydrolyzed nitriles or aldehyde starting materials).

StreckerSynthesis Fig 1. Strecker synthesis pathway for 4-butoxyphenylglycine, highlighting key intermediate steps. Aldehyde 4-Butoxybenzaldehyde Nitrile Aminonitrile Intermediate Aldehyde->Nitrile Imine Formation Reagents KCN / NH4Cl (Strecker) Reagents->Nitrile Product 2-Amino-2-(4-butoxyphenyl) acetic acid Nitrile->Product Acid Hydrolysis Acid HCl / H2O (Hydrolysis) Acid->Product

Spectroscopic Data Specifications

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-


 is the standard solvent due to the zwitterionic nature of the amino acid. 

/ NaOD may be used, but will collapse exchangeable protons (

,

).
Table 1:

H NMR Data (400 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentDiagnostic Notes
0.93 Triplet (

Hz)
3HButyl

Terminal methyl; distinct from ethyl/methyl analogs.
1.42 Sextet2HButyl

-

Shielded methylene.
1.69 Quintet2HButyl

-

Deshielded by proximity to oxygen.
3.96 Triplet (

Hz)
2H

Key Identifier: Diagnostic ether linkage.
4.85 Singlet1H

-CH
Benzylic proton. May appear as doublet if NH coupling is resolved.
6.92 Doublet (

Hz)
2HAr-H (3,5)Ortho to alkoxy group (shielded).
7.38 Doublet (

Hz)
2HAr-H (2,6)Ortho to glycine moiety (deshielded).
8.40 Broad Singlet3H

Exchangeable; visible in DMSO, disappears in

.
Table 2:

C NMR Data (100 MHz, DMSO-

)
Shift (

, ppm)
Carbon TypeAssignment
13.6

Butyl terminal methyl
18.7

Butyl

-methylene
30.7

Butyl

-methylene
56.2


-Carbon (Chiral center)
67.1


(Ether carbon)
114.3 Ar-CHAromatic C3, C5
128.5 Ar-CAromatic C1 (Quaternary, attached to glycine)
129.2 Ar-CHAromatic C2, C6
158.9 Ar-CAromatic C4 (Quaternary, attached to Oxygen)
171.5

Carboxylic Acid Carbonyl
Mass Spectrometry (ESI-MS)

Mode: Positive Ion Mode (ESI+) Molecular Formula:


Exact Mass:  223.12  g/mol 
  • 
    :  m/z 224.1 (Base Peak)
    
  • 
    :  m/z 246.1
    
  • Fragment m/z 179.1: Loss of carboxylic acid moiety (

    
    ). This is a characteristic fragmentation for phenylglycine derivatives, forming a stabilized iminium ion.
    
Infrared Spectroscopy (FT-IR)
  • 3200–2800 cm⁻¹: Broad Ammonium (

    
    ) stretch overlapping with C-H stretches.
    
  • 1720–1680 cm⁻¹: C=O stretch (Carboxylic acid). Note: If in zwitterionic salt form, this shifts to ~1590 cm⁻¹ (Carboxylate antisymmetric stretch).

  • 1610, 1515 cm⁻¹: Aromatic ring skeletal vibrations.

  • 1245 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether) — Strong band .

Deep Dive: Protocol for Structural Validation

To ensure scientific integrity in drug development pipelines, simple data matching is insufficient. You must validate the connectivity using the following logic flow.

The "AA'BB'" System Logic

The aromatic region (6.9 – 7.4 ppm) displays a classic AA'BB' coupling pattern, often appearing as two "roofed" doublets.

  • Causality: The substituent at position 1 (glycine) is electron-withdrawing relative to the ring, while position 4 (butoxy) is electron-donating. This creates a strong electronic dipole across the ring, separating the chemical shifts of the ortho and meta protons.

  • Validation: If you observe a complex multiplet instead of two clear doublets, suspect contamination with the ortho- or meta-isomers (a common byproduct if the starting aldehyde was impure).

Butoxy Chain Confirmation

Distinguishing the butoxy derivative from ethoxy or propoxy analogs relies on the aliphatic region.

  • Propoxy: Would show a triplet, sextet, triplet pattern (3 signals).

  • Butoxy: Shows triplet, sextet, quintet, triplet (4 signals).

  • Protocol: Integrate the region 0.9–1.8 ppm carefully. The ratio of the methyl triplet (3H) to the internal methylene multiplets (4H total) must be 3:4.

ValidationLogic Fig 2. Logic gate for NMR structural confirmation of the target molecule. Sample Unknown Sample NMR_Exp 1H NMR Experiment (DMSO-d6) Sample->NMR_Exp Check_Aromatic Check 6.9-7.4 ppm AA'BB' Pattern? NMR_Exp->Check_Aromatic Check_Aliphatic Check 0.9-4.0 ppm Butyl Chain Integration? NMR_Exp->Check_Aliphatic Result_Para Confirm: Para-substitution Check_Aromatic->Result_Para Yes Result_Chain Confirm: Butoxy Tail Check_Aliphatic->Result_Chain Yes (3:4:2 ratio) Final Identity Validated: 2-amino-2-(4-butoxyphenyl)acetic acid Result_Para->Final Result_Chain->Final

Experimental Protocols

Sample Preparation for NMR
  • Mass: Weigh 10–15 mg of the dry solid.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Additives: If resolution of the

    
    -proton is poor due to exchange broadening, add 1 drop of TFA-
    
    
    
    (Trifluoroacetic acid-d) to collapse the zwitterion and sharpen the peaks.
  • Reference: Calibrate the residual DMSO pentet to 2.50 ppm.

HPLC Purity Assessment

For quantitative analysis, NMR may not detect trace salts. Use HPLC.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 220 nm (Amide/Acid) and 275 nm (Aromatic ether).

  • Retention Time: Expect the butoxy derivative to elute significantly later than phenylglycine due to the lipophilic butyl tail.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on AA'BB' systems and alkyl chain shifts).
  • Royal Society of Chemistry. (2015). Structural aspects of phenylglycines. Chem. Soc. Rev. Available at: [Link] (Review of phenylglycine structural properties).

Protocols & Analytical Methods

Method

synthesis of peptides containing 2-amino-2-(4-butoxyphenyl)acetic acid

Application Note & Protocol Topic: Synthesis of Peptides Containing 2-Amino-2-(4-butoxyphenyl)acetic Acid Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The incorporation of unnat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of Peptides Containing 2-Amino-2-(4-butoxyphenyl)acetic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern peptidomimetic drug design, offering pathways to enhance proteolytic stability, enforce specific secondary structures, and modulate receptor binding affinities.[1][2] Among these, α,α-disubstituted amino acids, such as 2-amino-2-(4-butoxyphenyl)acetic acid, are particularly valuable for their ability to induce conformational constraints.[3][4] However, their synthesis presents significant challenges, primarily due to severe steric hindrance at the α-carbon, which impedes amide bond formation.[3][4][5] This document provides a comprehensive guide and a field-proven protocol for the successful incorporation of 2-amino-2-(4-butoxyphenyl)acetic acid into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS). We will dissect the underlying chemical principles, provide strategic solutions to common hurdles, and offer a detailed, step-by-step workflow designed for high-yield, high-purity synthesis.

The Challenge: Steric Hindrance and Racemization

The primary obstacle in utilizing 2-amino-2-(4-butoxyphenyl)acetic acid is the steric bulk surrounding the carboxyl group. The presence of both a phenyl and a butylphenyl group at the α-carbon creates a sterically demanding environment that significantly slows down the kinetics of the coupling reaction.

  • Inefficient Coupling: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient to overcome the activation energy required for these couplings, leading to low yields and deletion sequences.[5][6]

  • Racemization Risk: Phenylglycine derivatives, like the target UAA, possess a more acidic α-proton. Under the basic conditions of the coupling step, this can lead to epimerization, compromising the stereochemical integrity of the final peptide.[1]

To overcome these challenges, a multi-faceted strategy involving optimized reagents and reaction conditions is not just recommended, but essential.

Strategic Solutions: Reagent Selection and Protocol Optimization

A successful synthesis hinges on enhancing the reactivity of the incoming amino acid's carboxyl group while safeguarding its stereochemistry.

The Power of Modern Coupling Reagents

In-situ activating reagents from the aminium/uronium or phosphonium salt families are critical. These compounds react with the Fmoc-protected amino acid to form highly reactive esters that can overcome the steric barrier.[6]

Reagent ClassExamplesActivating SpeciesReactivityKey Advantages
Aminium/Uronium HATU, HCTU, COMUOAt, O-6-ClBt, or Oxyma estersVery HighExtremely fast and efficient, even for hindered couplings.[6] COMU offers enhanced safety and solubility.[7]
Phosphonium PyBOP, PyAOPOBt or OAt estersHighHighly effective for difficult couplings and widely used in SPPS.[6]
Carbodiimides DIC, DCCO-acylisoureaModerateGenerally insufficient for sterically demanding residues like α,α-disubstituted amino acids.[6]

For 2-amino-2-(4-butoxyphenyl)acetic acid, HATU or COMU are strongly recommended due to their superior activation efficiency.

Optimizing Reaction Conditions

Beyond the coupling reagent, several procedural adjustments can dramatically improve outcomes:

  • Double Coupling: Performing the coupling step twice with a fresh solution of activated amino acid ensures the reaction goes to completion.[8]

  • Extended Reaction Time: Allowing the coupling reaction to proceed for longer (e.g., 2-4 hours or even overnight) can compensate for the slower reaction rate.[6]

  • Solvent Choice: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help prevent peptide aggregation on the resin.[6]

  • Microwave-Assisted SPPS (MA-SPPS): The use of microwave energy can significantly accelerate coupling reactions, driving difficult couplings to completion in minutes rather than hours.[6]

cluster_challenge Core Synthetic Challenge cluster_solutions Strategic Solutions Challenge Steric Hindrance of 2-amino-2-(4-butoxyphenyl)acetic acid Reagents Potent Coupling Reagents (HATU, COMU) Challenge->Reagents Overcome by Conditions Optimized Conditions (Double Coupling, Time) Challenge->Conditions Overcome by Solvent Superior Solvents (NMP) Challenge->Solvent Overcome by

Caption: Overcoming the steric hindrance of the target UAA.

Detailed Synthesis Protocol

This protocol details the manual solid-phase synthesis of a model peptide incorporating Fmoc-2-amino-2-(4-butoxyphenyl)acetic acid using the recommended Fmoc/tBu strategy.[9][10]

Materials and Reagents
  • Resin: Rink Amide AM resin (for C-terminal amide peptides).

  • Solvents: Dimethylformamide (DMF, peptide synthesis grade), N-methylpyrrolidone (NMP, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diethyl ether (cold).

  • Amino Acids: Fmoc-protected standard amino acids, Fmoc-2-amino-2-(4-butoxyphenyl)acetic acid.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: Diisopropylethylamine (DIPEA).

  • Deprotection Solution: 20% Piperidine in DMF (v/v).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Equipment: Solid-phase synthesis vessel, shaker, vacuum filtration apparatus, rotary evaporator, lyophilizer, HPLC system, mass spectrometer.

Synthesis Workflow

SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. DMF Wash Deprotect->Wash1 Couple 4. Amino Acid Coupling (AA, Reagent, Base in DMF/NMP) Wash1->Couple Wash2 5. DMF Wash Couple->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotect Yes Cleave Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleave No (Sequence Complete) Precipitate Precipitation & Purification Cleave->Precipitate End Final Peptide Precipitate->End

Sources

Application

chiral resolution of racemic 2-amino-2-(4-butoxyphenyl)acetic acid

Application Note & Protocol Topic: Chiral Resolution of Racemic 2-amino-2-(4-butoxyphenyl)acetic Acid Abstract This document provides a comprehensive technical guide for the , a non-proteinogenic amino acid of interest i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Chiral Resolution of Racemic 2-amino-2-(4-butoxyphenyl)acetic Acid

Abstract

This document provides a comprehensive technical guide for the , a non-proteinogenic amino acid of interest in pharmaceutical development. The primary focus is a detailed protocol for diastereomeric salt crystallization, a robust and scalable method for separating enantiomers.[1] This technique leverages the formation of diastereomers with distinct physical properties, enabling separation through fractional crystallization.[2] We present a step-by-step methodology using L-(-)-tartaric acid as a cost-effective and readily available resolving agent. Additionally, this guide covers the critical analytical validation of enantiomeric purity using Chiral High-Performance Liquid Chromatography (HPLC), ensuring the reliability and success of the resolution process. This note is designed for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of the principles and execution of chiral resolution for this class of compounds.

Introduction: The Imperative of Chirality in Modern Chemistry

The vast majority of biological molecules, from the amino acids that build proteins to the sugars that form DNA, are chiral.[] This means they exist as non-superimposable mirror images, or enantiomers. While enantiomers possess identical physical properties in an achiral environment, their interactions with other chiral molecules—such as receptors and enzymes in the human body—can be profoundly different.[][5] Consequently, one enantiomer of a drug may exhibit therapeutic benefits while the other could be inactive or even cause adverse effects.[6]

Therefore, the ability to isolate a single, desired enantiomer from a racemic mixture (a 50:50 mixture of both enantiomers) is a cornerstone of modern pharmaceutical development and fine chemical synthesis.[] This process, known as chiral resolution, is critical for producing safe and effective active pharmaceutical ingredients (APIs).[5]

Several techniques exist for chiral resolution, including chiral chromatography, enzymatic kinetic resolution, and diastereomeric salt formation.[7][8] Diastereomeric salt formation remains one of the most widely used methods in industrial settings due to its scalability, cost-effectiveness, and straightforward application to compounds with acidic or basic functional groups, such as amino acids.[1][9] This application note provides a detailed, field-proven protocol for applying this technique to 2-amino-2-(4-butoxyphenyl)acetic acid.

Principle: The Diastereomeric Salt Crystallization Method

The fundamental challenge in separating enantiomers is their identical physical properties (e.g., solubility, melting point).[2] The diastereomeric salt resolution method circumvents this by converting the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated by conventional techniques like fractional crystallization.[2][6]

The process for a racemic amino acid involves three key stages:

  • Salt Formation: The racemic amino acid is reacted with an enantiomerically pure resolving agent (in this case, a chiral acid) to form a mixture of two diastereomeric salts.

    • (R)-Amino Acid + (L)-Resolving Agent → [(R)-Acid-(L)-Agent] Salt

    • (S)-Amino Acid + (L)-Resolving Agent → [(S)-Acid-(L)-Agent] Salt

  • Fractional Crystallization: Due to their different solubilities in a given solvent system, one diastereomeric salt will preferentially crystallize out of the solution while the other remains dissolved.[10] This separation is the core of the resolution.

  • Liberation: The isolated, pure diastereomeric salt is then treated with an acid or base to break the salt bond, regenerating the now enantiomerically enriched amino acid and the resolving agent.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Separation & Liberation racemic Racemic (R/S)-Amino Acid + (L)-Tartaric Acid solvent Dissolve in Methanol/Water racemic->solvent cool Cool & Agitate (Induces Crystallization) solvent->cool filtration Vacuum Filtration cool->filtration solid Solid Crystal (Less Soluble Diastereomer) e.g., [(R)-Acid-(L)-Tartrate] filtration->solid Separates liquid Mother Liquor (Enriched in More Soluble Diastereomer) e.g., [(S)-Acid-(L)-Tartrate] filtration->liquid liberation Treat with Base (e.g., NH4OH) & Adjust pH to Isoelectric Point solid->liberation product Pure (R)-Amino Acid (Precipitate) liberation->product

Protocol: Resolution with L-(-)-Tartaric Acid

This protocol details the resolution of racemic 2-amino-2-(4-butoxyphenyl)acetic acid. The choice of L-(-)-tartaric acid as the resolving agent is based on its widespread availability, low cost, and proven efficacy in resolving amino acids.[11] The solvent system (methanol/water) is selected to maximize the solubility difference between the two diastereomeric salts.

Materials and Equipment
Reagents & Materials Equipment
Racemic 2-amino-2-(4-butoxyphenyl)acetic acidMagnetic stirrer with heating capabilities
L-(-)-Tartaric acid (enantiomerically pure)Round-bottom flasks
Methanol (ACS Grade)Reflux condenser
Deionized WaterBuchner funnel and filter flask
Ammonium Hydroxide (NH₄OH), concentratedVacuum pump or aspirator
Hydrochloric Acid (HCl), 1MpH meter or pH paper
Filter paper (e.g., Whatman No. 1)Rotary evaporator
Celite (optional, for filtration)Analytical balance
Step-by-Step Procedure

Step 1: Formation of Diastereomeric Salts

  • In a 500 mL round-bottom flask, combine racemic 2-amino-2-(4-butoxyphenyl)acetic acid (10.0 g, 44.8 mmol) and L-(-)-tartaric acid (6.72 g, 44.8 mmol, 1.0 equivalent).

  • Add a solvent mixture of methanol (150 mL) and deionized water (15 mL).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (approx. 65-70°C) with stirring until all solids have completely dissolved, forming a clear solution. Causality: Heating ensures complete dissolution and salt formation between the amino acid and the tartaric acid.

Step 2: Fractional Crystallization

  • Once dissolved, remove the heat source and allow the solution to cool slowly to room temperature, undisturbed, over 2-3 hours.

  • Continue cooling in an ice bath for an additional 2 hours. Slow cooling is crucial for the formation of well-defined crystals and to maximize the purity of the less-soluble diastereomer.[12]

  • A crystalline precipitate should form. This solid is the diastereomeric salt of one of the enantiomers.

Step 3: Isolation of the Diastereomeric Salt

  • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals sparingly with a small amount of cold methanol (2 x 10 mL) to remove any adhering mother liquor. Rationale: Using a minimal amount of cold solvent prevents the desired product from redissolving.

  • Dry the crystalline salt in a vacuum oven at 40°C to a constant weight. This is your Crop 1 .

  • The filtrate (mother liquor) contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer if desired.

Step 4: Liberation of the Enantiomerically Enriched Amino Acid

  • Dissolve the dried diastereomeric salt (Crop 1) in a minimum amount of deionized water (approx. 50-75 mL) with gentle warming.

  • Adjust the pH of the solution to approximately 9-10 by the dropwise addition of concentrated ammonium hydroxide. This neutralizes the tartaric acid and liberates the free amino acid.

  • Carefully adjust the pH to the isoelectric point of the amino acid (typically around pH 5-6 for non-polar amino acids) using 1M HCl. The enantiomerically enriched amino acid will precipitate out of the solution.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the enantiomerically enriched 2-amino-2-(4-butoxyphenyl)acetic acid.

  • Analyze the product for enantiomeric excess (ee%) using the analytical protocol in Section 4.0.

Analytical Validation: Chiral HPLC

Determining the enantiomeric excess (ee%) of the final product is essential to validate the success of the resolution.[13] Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method for this analysis as it can directly separate and quantify the two enantiomers.[14]

Principle of Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) within the column. The enantiomers in the sample interact differently with the CSP, leading to different retention times.[15] This allows for their separation and quantification based on the area of their respective peaks in the chromatogram. For underivatized amino acids, macrocyclic glycopeptide-based CSPs are particularly effective.[14]

G start Resolved Amino Acid (Solid Product) prep Prepare Sample: ~1 mg/mL in Mobile Phase start->prep filter Filter through 0.45 µm Syringe Filter prep->filter hplc Inject into Chiral HPLC System filter->hplc chroma Acquire Chromatogram hplc->chroma calc Calculate Peak Areas (Enantiomer 1 & 2) chroma->calc ee Determine Enantiomeric Excess (ee%) calc->ee

Protocol: Analysis of Enantiomeric Purity

1. Sample Preparation:

  • Accurately weigh approximately 5 mg of the resolved amino acid product.

  • Dissolve it in 5 mL of the mobile phase to create a ~1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions: The following are typical starting conditions and may require optimization for specific instruments.

Parameter Condition
Column Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm[14]
Mobile Phase Water : Methanol : Formic Acid (80 : 20 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 220 nm
Injection Vol. 10 µL

3. Data Analysis and Calculation:

  • Integrate the peak areas for both the major enantiomer (Area₁) and the minor enantiomer (Area₂).

  • Calculate the enantiomeric excess (ee%) using the following formula:

    ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

A successful resolution should yield an ee% of >98%. If the ee% is insufficient, the product can be recrystallized from a suitable solvent to further enhance its optical purity.

Alternative Method: Enzymatic Kinetic Resolution (EKR)

For certain applications, Enzymatic Kinetic Resolution (EKR) offers a highly selective alternative.[8] This method utilizes an enzyme, typically a lipase, which stereoselectively catalyzes a reaction (e.g., hydrolysis of an ester derivative) on one enantiomer much faster than the other.

  • Principle: A racemic mixture (e.g., the methyl ester of the amino acid) is exposed to a lipase. The enzyme will selectively hydrolyze one ester enantiomer back to the carboxylic acid, leaving the other ester enantiomer unreacted.

  • Separation: At ~50% conversion, the reaction is stopped. The mixture now contains an enantiomerically pure acid and an enantiomerically pure ester, which can be easily separated based on their different chemical properties (e.g., via acid-base extraction).[16][17]

  • Advantages: EKR often proceeds under mild conditions with extremely high enantioselectivity (high E-values).[8]

While a detailed protocol is beyond the scope of this note, EKR should be considered a powerful tool, especially when diastereomeric crystallization proves challenging.

Conclusion

The chiral resolution of 2-amino-2-(4-butoxyphenyl)acetic acid is a critical step for its application in stereoselective synthesis. The diastereomeric salt crystallization method presented here, using L-(-)-tartaric acid, is a classic, reliable, and scalable approach.[2][7] The success of this procedure hinges on careful control of crystallization conditions and is validated by a robust analytical method, such as Chiral HPLC. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively isolate the desired enantiomer with high optical purity, advancing their work in drug discovery and development.

References

  • Taylor & Francis Online. (2006, December 19). Chromatographic Resolution of Amino Acids Using Tartaric Acid Mono-N-octylamide as Mobile Phase Additive. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A universal strategy for visual chiral recognition of α-amino acids with l-tartaric acid-capped gold nanoparticles as colorimetric probes. Analyst. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

  • The Journal of Organic Chemistry. (2015, September 9). Chemical Dynamic Thermodynamic Resolution and S/R Interconversion of Unprotected Unnatural Tailor-made α-Amino Acids. Available at: [Link]

  • Google Patents. (n.d.). CN104098478B - Aminoalcohol resolution method.
  • TU Delft Research Portal. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. Available at: [Link]

  • Elsevier. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Available at: [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • Google Patents. (n.d.). EP0350811A2 - Enzymatic resolution process.
  • ResearchGate. (2018, January 21). A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. Available at: [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Available at: [Link]

  • PubMed. (n.d.). Excitatory amino acid receptor antagonists: resolution, absolute stereochemistry, and pharmacology of (S)- and (R)-2-amino-2-(5-tert-butyl-3-hydroxyisoxazol-4-yl)acetic acid (ATAA). Available at: [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • S.P. Chowta Memorial College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. Available at: [Link]

  • UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. Available at: [Link]

  • IntechOpen. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Available at: [Link]

  • PMC. (n.d.). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Available at: [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Available at: [Link]

  • PMC. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • SciSpace. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. Available at: [Link]

  • ChemRxiv. (n.d.). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza. Available at: [Link]

  • MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Available at: [Link]

  • ResearchGate. (2025, December 18). A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid. Available at: [Link]

  • Royal Society of Chemistry. (2022, November 24). anti-Selective synthesis of β-boryl-α-amino acid derivatives by Cu-catalysed borylamination of α,β-unsaturated esters. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen). Available at: [Link]

  • ResearchGate. (2026, February 5). Enzymatic Resolution of Substituted Mandelic Acids. Available at: [Link]

Sources

Method

2-amino-2-(4-butoxyphenyl)acetic acid as a building block in drug discovery

Executive Summary: The Case for Lipophilic Phenylglycines In modern medicinal chemistry, the modulation of physicochemical properties—specifically lipophilicity (LogP) and steric bulk—is a critical lever for optimizing p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Lipophilic Phenylglycines

In modern medicinal chemistry, the modulation of physicochemical properties—specifically lipophilicity (LogP) and steric bulk—is a critical lever for optimizing pharmacokinetics (PK) and target binding.

2-Amino-2-(4-butoxyphenyl)acetic acid (hereafter referred to as 4-Bu-Phg ) is a non-canonical amino acid (NCAA) derived from the phenylglycine scaffold. Unlike its common hydrophilic analogs (e.g., 4-hydroxyphenylglycine, used in amoxicillin), the 4-butoxy variant introduces a flexible, lipophilic ether chain. This modification is strategically valuable for:

  • Hydrophobic Pocket Filling: Targeting deep, lipophilic pockets in Nuclear Receptors (e.g., PPARγ) and GPCRs.

  • Membrane Permeability: Increasing the passive permeability of peptide mimetics by masking the polar backbone.

  • Proteolytic Stability: The bulky butoxy group provides steric shielding, reducing susceptibility to enzymatic cleavage in peptide-based drugs.

This guide provides a comprehensive technical workflow for synthesizing, protecting, and deploying 4-Bu-Phg in drug discovery campaigns.[1]

Chemical Profile & Comparative Analysis

Understanding the physicochemical shift from standard building blocks to 4-Bu-Phg is essential for rational design.

Table 1: Physicochemical Comparison of Phenylglycine Analogs
PropertyPhenylglycine (Phg)4-Hydroxyphenylglycine (HPG)4-Methoxyphenylglycine (MPG)4-Butoxyphenylglycine (4-Bu-Phg)
Structure Unsubstituted4-OH (Polar H-bond donor)4-OMe (Small lipophilic)4-OBu (Large lipophilic)
Predicted LogP ~0.2~ -0.7~0.1~1.6
Electronic Effect NeutralElectron Donating (+M)Electron Donating (+M)Electron Donating (+M)
Key Interaction

-

stacking
H-bond Donor/AcceptorWeak H-bond AcceptorHydrophobic / Van der Waals
Primary Use Rigid SpacerAntibiotic Side-chainsPeptidomimeticsLipophilic Probe / Membrane Permeability

Note: LogP values are predicted estimates based on fragment contribution methods.

Synthesis Protocol: The Strecker Route

Since 4-Bu-Phg is often a custom building block, we provide a robust, scalable synthesis protocol starting from the commercially available 4-butoxybenzaldehyde (CAS: 5736-88-9).

Workflow Diagram: Synthesis of 4-Bu-Phg

Synthesispathway Start 4-Butoxybenzaldehyde (CAS: 5736-88-9) Imine Intermediate Imine Start->Imine NH4Cl, NaCN (Strecker Conditions) Nitrile Aminonitrile Intermediate Imine->Nitrile In situ Product DL-4-Butoxyphenylglycine (Racemic) Nitrile->Product Acid Hydrolysis (HCl, Reflux) Resolution Chiral Resolution (Enzymatic/Chemical) Product->Resolution Optional Step Final L- or D-4-Bu-Phg (Enantiopure) Resolution->Final Yields Pure Isomer

Caption: Step-by-step Strecker synthesis pathway for generating 4-butoxyphenylglycine from aldehyde precursors.

Detailed Protocol

Reaction Scale: 10 mmol Safety Warning: Cyanide salts are highly toxic. Perform all steps in a well-ventilated fume hood. Use bleach to quench aqueous waste.

Step 1: Aminonitrile Formation (Strecker Reaction)
  • Reagents: Dissolve 4-butoxybenzaldehyde (1.78 g, 10 mmol) in methanol (20 mL).

  • Addition: Add ammonium chloride (0.64 g, 12 mmol) and sodium cyanide (0.59 g, 12 mmol) carefully.

  • Reaction: Stir the mixture at room temperature for 24–48 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Pour into ice water (50 mL). The aminonitrile intermediate often precipitates as a solid or oil. Extract with ethyl acetate (3 x 20 mL) if necessary.

Step 2: Hydrolysis to Amino Acid
  • Acidification: Dissolve the crude aminonitrile in concentrated HCl (15 mL).

  • Reflux: Heat the mixture to reflux (100°C) for 12 hours. This converts the nitrile (-CN) to the carboxylic acid (-COOH).

  • Isolation: Cool the solution. The hydrochloride salt of 4-Bu-Phg may precipitate.

  • Neutralization: Adjust pH to ~6 (isoelectric point) using ammonium hydroxide to precipitate the free zwitterionic amino acid.

  • Purification: Recrystallize from water/ethanol to obtain the pure white solid.

Application 1: Solid-Phase Peptide Synthesis (SPPS)

To use 4-Bu-Phg in peptide synthesis, the amine must be protected. The Fmoc (Fluorenylmethyloxycarbonyl) group is the industry standard.

Fmoc-Protection Protocol

Objective: Synthesize Fmoc-4-Bu-Phg-OH for use in automated synthesizers.

  • Dissolution: Suspend 4-Bu-Phg (10 mmol) in 10% Na2CO3 solution (25 mL) and dioxane (10 mL). Cool to 0°C.

  • Acylation: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide, 11 mmol) dissolved in dioxane dropwise.

  • Reaction: Stir at 0°C for 1 hour, then room temperature overnight.

  • Workup: Acidify with 1N HCl to pH 2. Extract with ethyl acetate. Wash with brine, dry over MgSO4.

  • Yield: The resulting Fmoc-4-Bu-Phg-OH is a stable white powder ready for SPPS coupling (Standard HBTU/DIPEA cycles).

Critical Insight: Due to the steric bulk of the phenyl ring adjacent to the amine (alpha-carbon), coupling times should be extended (double coupling: 2 x 45 min) compared to standard Glycine or Alanine residues.

Application 2: Small Molecule Scaffold (PPARγ Agonists)

Phenylglycine derivatives are privileged scaffolds for PPARγ agonists (used in diabetes and metabolic syndrome). The 4-butoxy tail mimics the lipophilic tail found in glitazone drugs, engaging the hydrophobic arm of the PPARγ ligand-binding domain (LBD).

Workflow: Designing 4-Bu-Phg Derivatives

DrugDesign Scaffold 4-Bu-Phg Scaffold (Core) N_Term N-Acylation (Urea/Amide formation) Scaffold->N_Term Derivatize C_Term C-Amidation (Bioisostere) Scaffold->C_Term Derivatize Interaction Hydrophobic Interaction (Butoxy tail fills LBD pocket) Scaffold->Interaction Pharmacophore Target PPARγ Receptor (Ligand Binding Domain) Outcome Transcriptional Activation (Insulin Sensitization) Target->Outcome Agonism N_Term->Target Binds C_Term->Target Binds Interaction->Target

Caption: Logical framework for utilizing 4-Bu-Phg in PPARγ agonist design, highlighting the role of the butoxy tail.

Experimental Validation (In Vitro):

  • Assay: TR-FRET PPARγ Competitive Binding Assay.

  • Control: Rosiglitazone (high affinity).[2]

  • Hypothesis: The 4-butoxy analog will show lower IC50 (higher potency) than the 4-methoxy analog due to enhanced hydrophobic contacts in the LBD.

References

  • Design and Synthesis of Phenylglycine Derivatives

    • Title: Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds.
    • Source: PubMed (2018).
    • URL:[Link]

  • 4-Butoxyphenol as a Scaffold

    • Title: 4-Butoxyphenol: A Versatile Scaffold for Medicinal Chemistry.[1][3]

    • Source: BenchChem Applic
  • Synthesis of Phenylglycines (Strecker)

    • Title: The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis.[2]

    • Source: NBInno.
    • URL:[Link]

  • Anticonvulsant Phenylglycinamides

    • Title: New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants.[4]

    • Source: MDPI (Molecules, 2022).
    • URL:[Link]

  • General Phenylglycine Properties

    • Title: L-Phenylglycine - Key amino acid derivative used in pharmaceuticals.[3]

    • Source: Chem-Impex.

Sources

Application

analytical methods for quantification of 2-amino-2-(4-butoxyphenyl)acetic acid

Application Note: Analytical Quantification & Purity Profiling of 2-Amino-2-(4-butoxyphenyl)acetic Acid Introduction & Scope 2-Amino-2-(4-butoxyphenyl)acetic acid (also referred to as 4-Butoxyphenylglycine ) is a non-pro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Quantification & Purity Profiling of 2-Amino-2-(4-butoxyphenyl)acetic Acid

Introduction & Scope

2-Amino-2-(4-butoxyphenyl)acetic acid (also referred to as 4-Butoxyphenylglycine ) is a non-proteinogenic amino acid (NSAA) utilized as a critical chiral building block in the synthesis of peptidomimetics, specific beta-lactam antibiotics, and somatostatin analogs. Its structural integrity—specifically its enantiomeric purity and chemical assay—directly impacts the efficacy and safety of the final pharmaceutical product.

This guide provides a comprehensive protocol for the quantification (Assay) , enantiomeric purity determination , and trace impurity analysis of 2-amino-2-(4-butoxyphenyl)acetic acid.

Key Challenges Addressed:

  • Zwitterionic Nature: The amphoteric character requires pH-controlled mobile phases for retention.

  • Hydrophobicity: The 4-butoxy tail increases retention on C18 compared to standard phenylglycine, requiring gradient optimization.

  • Chirality: As a chiral auxiliary, differentiating the R- and S-enantiomers is critical.

Physicochemical Profile & Analyte Characterization

Understanding the molecule is the first step to robust method design.

PropertyDescriptionAnalytical Implication
Chemical Structure Phenylglycine core with para-butoxy substituent.UV Active: The benzene ring + auxochrome (butoxy) allows UV detection at 220 nm (peptide bond/ring) and ~275 nm (aromatic).
Molecular Weight ~223.27 g/mol MS Detection: [M+H]⁺ = 224.27.
pKa Values pKa₁ (COOH) ≈ 2.1pKa₂ (NH₃⁺) ≈ 9.1Mobile Phase pH: Must be acidic (pH < 2.5) to keep COOH protonated for RP-HPLC, or use HILIC at neutral pH.
Solubility Moderate in Water; Soluble in Acid/Base; Soluble in MeOH.Diluent: Use 0.1% H₃PO₄ : Methanol (50:50) to ensure solubility of zwitterion.

Method 1: RP-HPLC for Assay & Related Substances

Objective: Routine quantification of chemical purity and assay (wt/wt%). Mechanism: Reversed-Phase Chromatography (IPC-RP) using acidic ion-suppression.

Chromatographic Conditions
  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC with PDA.

  • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18 .

    • Rationale: The "Stable Bond" (SB) phase withstands low pH (pH ~2.0) required to suppress carboxylic acid ionization, ensuring sharp peaks.

  • Mobile Phase A: 0.1% Perchloric Acid (HClO₄) in Water (pH ~2.0).

    • Note: Perchloric acid is preferred over TFA for low-UV detection (<210 nm) as it has lower background absorption, though TFA (0.1%) is acceptable for >220 nm.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 220 nm (Quantification) and 275 nm (Identification).

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Equilibration)
2.05Isocratic Hold
15.060Linear Gradient (Elution of Analyte)
18.090Wash Step (Elute lipophilic impurities)
20.090Hold Wash
20.15Re-equilibration
25.05End of Run
Standard Preparation Strategy
  • Stock Solution: Dissolve 25 mg of Reference Standard in 25 mL of Diluent (50:50 Water:Methanol + 0.1% H₃PO₄).

  • Working Standard: Dilute to 0.5 mg/mL.

  • System Suitability:

    • Tailing Factor (T): 0.8 – 1.5.

    • Theoretical Plates (N): > 5000.

    • %RSD (n=5 injections): < 1.0%.

Method 2: Chiral HPLC for Enantiomeric Purity

Objective: Determine the enantiomeric excess (%ee) of the S- or R-isomer. Mechanism: Ligand Exchange Chromatography (Crown Ether) or Zwitterionic Ion-Exchange.

Primary Choice: Crown Ether Column (Crownpak CR-I) Crown ethers form host-guest complexes with the primary ammonium group (NH₃⁺). This is the "Gold Standard" for free amino acids.

Protocol
  • Column: Daicel Crownpak CR-I(+) (3.0 x 150 mm, 5 µm).

  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0) in Water : Methanol (90:10).

    • Critical: Do NOT use phosphate or amine buffers. Only acidic aqueous mobile phases.

  • Flow Rate: 0.4 mL/min (Lower flow for 3.0 mm ID).

  • Temperature: 25°C to 10°C .

    • Expert Insight: Lowering temperature (sub-ambient) significantly improves resolution (Rs) on Crownpak columns by stabilizing the chiral complex.

  • Detection: UV 220 nm.

Alternative Choice: Chiralpak ZWIX(+)

  • Uses zwitterionic stationary phases (Cinchona alkaloid derivatives).

  • Mobile Phase: 50 mM Formic Acid + 25 mM Diethylamine in MeOH:ACN (50:50).

  • Advantage:[1][2] MS-compatible mobile phase.

Method 3: LC-MS/MS for Trace Impurity Analysis

Objective: Quantify trace levels of the analyte (e.g., if it is a genotoxic impurity in a final drug product) or identify unknown impurities.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Analyzer: Triple Quadrupole (QqQ).

  • Transitions (MRM):

    • Precursor Ion: 224.1 [M+H]⁺

    • Quantifier Ion: 178.1 (Loss of HCOOH, typical for amino acids).

    • Qualifier Ion: 122.1 (Cleavage of amino-acetic acid group, leaving butoxy-phenyl cation).

Workflow Diagram (DOT)

AnalyticalWorkflow cluster_Methods Analytical Pathways Sample Sample (API or Intermediate) Prep Sample Preparation (Dissolve in 50:50 MeOH:H2O + 0.1% H3PO4) Sample->Prep HPLC RP-HPLC (C18) Assay & Purity UV 220nm Prep->HPLC High Conc. Chiral Chiral HPLC (Crownpak) Enantiomeric Purity Low Temp (15°C) Prep->Chiral Isomer Check LCMS LC-MS/MS Trace Analysis MRM 224->178 Prep->LCMS Trace Level Report CoA Generation (Assay, %ee, Impurities) HPLC->Report Chiral->Report LCMS->Report

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on data requirements (Assay vs. Chiral vs. Trace).

Validation Framework (ICH Q2(R1))

To ensure the method is "Trustworthy," perform the following validation steps:

Specificity (Forced Degradation)

Subject the sample to stress conditions to prove the method can separate the analyte from degradants.

  • Acid: 1N HCl, 60°C, 2 hours.

  • Base: 0.1N NaOH, Room Temp, 1 hour (Amino acids are often unstable in base).

  • Oxidation: 3% H₂O₂, Room Temp.

  • Acceptance: Peak purity angle < Purity threshold (using PDA detector).

Linearity & Range
  • Range: 80% to 120% of target concentration (e.g., 0.4 to 0.6 mg/mL).

  • Criterion: Correlation coefficient (R²) ≥ 0.999.[1][2]

Accuracy (Recovery)
  • Spike placebo or solvent at 80%, 100%, and 120%.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with amine group.Ensure mobile phase pH is < 2.5. Use "End-capped" or "Sterically Protected" C18 columns (e.g., Zorbax SB).
Split Peaks Sample solvent mismatch.Ensure sample diluent matches the initial mobile phase strength (low % organic).
Retention Time Drift Temperature fluctuation or pH change.Use a column oven. Freshly prepare mobile phase (evaporation of organic modifier affects retention).
Low Sensitivity (Chiral) Poor solubility in mobile phase.Increase injection volume or switch to ZWIX column (allows higher solubility solvents).

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+) and CR-I(-).Link

  • Agilent Technologies. (2020). Analysis of Amino Acids using Agilent ZORBAX Eclipse Plus C18.Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

Sources

Method

Application Note: Crystallization &amp; Purification Protocols for 2-Amino-2-(4-butoxyphenyl)acetic Acid

This Application Note is designed for researchers and process chemists involved in the purification and solid-state development of 2-amino-2-(4-butoxyphenyl)acetic acid (also known as 4-butoxyphenylglycine ). This guide...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the purification and solid-state development of 2-amino-2-(4-butoxyphenyl)acetic acid (also known as 4-butoxyphenylglycine ).

This guide synthesizes principles of amino acid chemistry with specific considerations for the lipophilic butoxy-substituted phenyl ring.


-Amino Acid / Phenylglycine Derivative

Introduction & Physicochemical Context

2-Amino-2-(4-butoxyphenyl)acetic acid is a critical intermediate, often utilized in the synthesis of peptide-based pharmaceuticals and semi-synthetic antibiotics. Structurally, it consists of a glycine backbone substituted at the


-position with a 4-butoxyphenyl group.

Critical Quality Attributes (CQAs):

  • Chirality: Often required as a single enantiomer (typically

    
     or 
    
    
    
    -configuration for antibiotic side chains).
  • Purity: Must be free of inorganic salts (from synthesis) and related aldehydes.

  • Polymorphism: Phenylglycine derivatives are prone to polymorphism and solvate formation.

Solubility Profile (Mechanistic Insight): Unlike simple glycine, the 4-butoxy group introduces significant lipophilicity. While the zwitterionic head group (


) drives water solubility, the hydrophobic tail limits it.
  • Acidic pH (< 2): High solubility (Cationic form:

    
    ).
    
  • Basic pH (> 10): High solubility (Anionic form:

    
    ).
    
  • Neutral pH (pI

    
     5.5–6.5):  Minimum solubility (Zwitterionic form). This is the primary window for crystallization.
    

Experimental Protocols

Protocol A: Reactive Crystallization (Isolation from Synthesis)

Objective: Isolate the crude zwitterion from an acidic hydrolysis mixture (e.g., post-Strecker synthesis or amide hydrolysis).

Principle: Isoelectric Point (pI) Precipitation.[1] The compound is dissolved as a hydrochloride salt. Neutralization to the pI causes supersaturation and precipitation.

Materials:

  • Crude reaction mixture (acidic, pH < 1)

  • Neutralizing Base: 25% NaOH or

    
     (Ammonium hydroxide is preferred to prevent high ash content/sodium contamination).
    
  • Solvent: Water/Methanol (if the butoxy group causes oiling out).

Step-by-Step Workflow:

  • Clarification: Filter the acidic solution (pH < 1) through Celite to remove insoluble mechanical impurities.

  • Dilution: Adjust concentration to approx. 100 g/L. If the solution is purely aqueous, add 10-20% v/v Methanol. Reasoning: The butoxy tail increases the risk of "oiling out" (liquid-liquid phase separation) before crystallization. Methanol acts as a co-solvent to keep the oil phase metastable until nucleation occurs.

  • Primary pH Adjustment: Slowly add base with vigorous stirring until pH reaches 2.0.

  • Seeding (Critical): Add 0.5 wt% of pure seed crystals. Self-Validating Step: If seeds dissolve, the solution is undersaturated; concentrate further. If seeds persist, proceed.

  • Crystallization: Slowly dose base over 2–4 hours to reach pH 5.8–6.2 (Target pI).

  • Aging: Stir at 20°C for 4 hours to ripen crystals and narrow particle size distribution (PSD).

  • Filtration & Wash: Filter under vacuum. Wash cake with water (displacement wash) followed by MTBE (to remove lipophilic organic impurities).

Protocol B: Recrystallization (Purification)

Objective: Upgrade chiral purity (>99% ee) and chemical purity (>99.5%).

Technique: Cooling Crystallization with Anti-solvent Assist.

Solvent System:

  • Primary Solvent: 1M HCl or Acetic Acid (to protonate and dissolve).

  • Anti-solvent: Isopropanol (IPA) or Ethanol.

Step-by-Step Workflow:

  • Dissolution: Suspend 10 g of crude solid in 40 mL of 1M HCl at 50°C. Stir until fully dissolved.

  • Clarification: Hot filtration (0.45

    
    m) to remove dust/insolubles.
    
  • Anti-solvent Addition: Slowly add warm IPA (40 mL) to the acidic solution.

  • Neutralization (Optional but Recommended): To maximize yield, add stoichiometric Sodium Acetate (dissolved in water) or adjust pH to 4.0 using dilute NaOH. Note: Fully neutralizing to pH 6 in the presence of alcohol maximizes yield but risks trapping inorganic salts. pH 4.0 is a balance.

  • Cooling: Cool linearly from 50°C to 5°C over 6 hours (0.125°C/min).

  • Isolation: Filter and wash with cold IPA/Water (80:20). Dry under vacuum at 45°C.

Protocol C: Chiral Resolution (If Racemic)

Objective: Separate enantiomers from a racemic mixture.[1] Resolving Agent: L-(+)-Tartaric Acid (Classic for phenylglycines).

  • Salt Formation: Dissolve racemic 2-amino-2-(4-butoxyphenyl)acetic acid (1 eq) and L-(+)-tartaric acid (1 eq) in water/ethanol (1:1) at 70°C.

  • Fractional Crystallization: Cool slowly. The diastereomeric salt (e.g., D-amine-L-tartrate) will crystallize preferentially due to solubility differences.[1]

  • Liberation: Filter the salt, re-dissolve in water, and adjust pH to 6.0 with

    
     to precipitate the free chiral amino acid.
    

Process Visualization

Diagram 1: Solubility & Isolation Logic

This diagram illustrates the relationship between pH, molecular state, and solubility, defining the "Crystallization Window."

SolubilityCurve cluster_acid Acidic Region (pH < 2) cluster_neutral Isoelectric Region (pH 5.5-6.5) cluster_base Basic Region (pH > 10) Cation Cationic Form (Soluble) [NH3+ / COOH] Zwitterion Zwitterion (Insoluble Precipitate) [NH3+ / COO-] Cation->Zwitterion Add Base (NaOH/NH3) Reactive Crystallization Zwitterion->Cation Re-dissolution (Purification Step) Anion Anionic Form (Soluble) [NH2 / COO-] Anion->Zwitterion Add Acid (HCl) Reactive Crystallization

Caption: Solubility profile of 2-amino-2-(4-butoxyphenyl)acetic acid vs. pH. Crystallization occurs at the pI (Zwitterionic state).

Diagram 2: Purification Workflow (Graphviz)

ProcessFlow Start Crude Reaction Mixture (Acidic Hydrolysis) Clarify Clarification Filtration (Remove Insolubles) Start->Clarify Adjust pH Adjustment to 2.0 + Methanol Co-solvent Clarify->Adjust Filtrate Seed Seeding (0.5 wt% Pure Crystals) Adjust->Seed Metastable Zone Cryst pH Swing to 6.0 (Isoelectric Precipitation) Seed->Cryst Controlled Growth Filter Filtration & Wash (Water -> MTBE) Cryst->Filter Slurry Dry Drying (45°C, Vacuum) Filter->Dry Wet Cake

Caption: Step-by-step workflow for the reactive crystallization and isolation of the target amino acid.

Analytical Characterization & Troubleshooting

Quality Control Table
TestMethodAcceptance CriteriaNote
Assay HPLC (C18 Column)> 98.5% w/wMobile phase: Phosphate buffer/Acetonitrile (due to butoxy group hydrophobicity).
Chiral Purity Chiral HPLC (Crownpak or Chiralpak)> 99.0% eeCritical for pharmaceutical intermediates.
Loss on Drying Gravimetric (105°C)< 0.5%Ensure solvent removal.
Residue on Ignition Sulfated Ash< 0.1%Indicates successful removal of NaCl/NH4Cl salts.
Troubleshooting Guide
  • Problem: Oiling Out (Liquid-Liquid Phase Separation).

    • Cause: The lipophilic butoxy tail makes the zwitterion hydrophobic. If the concentration is too high or temp too high during pH adjustment, it separates as an oil.

    • Solution: Add 10-20% Methanol or Ethanol to the aqueous stream. Lower the temperature to <20°C during pH adjustment.

  • Problem: High Ash Content.

    • Cause: Trapped inorganic salts (NaCl) in the crystal lattice or cake.

    • Solution: Use Ammonium Hydroxide (

      
      ) instead of NaOH for neutralization. Ammonium salts are more soluble in the wash or volatile. Ensure thorough displacement washing with water.
      

References

  • Google Patents. (1973). Process for the preparation of D-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid (US3890379A).
  • Memorial University Research Repository. (2014). Characterization and Crystallization of Chiral Aromatic Amino Acids. Retrieved from [Link] (Mechanistic insight into amino acid polymorphism).

Sources

Application

Application Note: Strategic Integration of 2-Amino-2-(4-butoxyphenyl)acetic Acid in Combinatorial Chemistry

Executive Summary This guide details the technical integration of 2-amino-2-(4-butoxyphenyl)acetic acid into combinatorial libraries. As a lipophilic, non-proteinogenic -arylglycine, this building block is critical for d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical integration of 2-amino-2-(4-butoxyphenyl)acetic acid into combinatorial libraries. As a lipophilic, non-proteinogenic


-arylglycine, this building block is critical for developing protease inhibitors (targeting S1/S1' hydrophobic pockets) and GPCR ligands. However, its benzylic 

-proton renders it highly susceptible to base-catalyzed racemization, posing a significant challenge in high-throughput synthesis (HTS). This note provides validated protocols for Multicomponent Reactions (MCRs) and Solid-Phase Peptide Synthesis (SPPS) designed to preserve chiral integrity.

Technical Profile & Physicochemical Properties[1][2]

The 4-butoxy substituent provides a distinct advantage over standard phenylglycine by extending the scaffold into deep hydrophobic clefts of target proteins.

PropertyDataRelevance to Combinatorial Chem
IUPAC Name 2-amino-2-(4-butoxyphenyl)acetic acidCore Scaffold
Molecular Weight 223.27 g/mol Fragment-based drug design (FBDD) compliant
LogP (Predicted) ~2.1 - 2.5Enhanced membrane permeability vs. Phenylglycine
pKa (

-COOH)
~1.9Standard activation profile
pKa (

-NH3+)
~8.8Lower than alkyl amino acids; nucleophilicity issues
Chiral Stability Low (High Risk) Benzylic proton is acidic; prone to enolization

The Critical Challenge: Racemization Control

Expertise Insight: The defining feature of arylglycines is the acidity of the


-proton. In standard Fmoc-SPPS, the use of strong bases like DBU or high concentrations of piperidine causes rapid epimerization via an enolate intermediate.
Mechanism of Failure

When activated as an ester or amide, the electron-withdrawing phenyl ring stabilizes the carbanion formed by deprotonation at the


-position. The 4-butoxy group, while electron-donating by resonance, does not sufficiently negate the inductive acidity of the benzylic position relative to alkyl amino acids.

Racemization L_Isomer L-Isomer (Active) Enolate Planar Enolate Intermediate (Achiral) L_Isomer->Enolate Proton Abstraction (-H+) Base Base (e.g., Piperidine/DBU) Base->Enolate Racemate Racemic Mixture (DL) (Loss of Potency) Enolate->Racemate Reprotonation (+H+)

Figure 1: Mechanism of base-catalyzed racemization in arylglycines. High-contrast colors denote process flow.

Protocol A: Combinatorial Generation via Petasis Borono-Mannich Reaction

Application: Generating a diverse library of N-substituted 4-butoxyphenylglycines directly, avoiding the need to purchase expensive protected amino acids.

Principle: The Petasis reaction is a multicomponent reaction (MCR) involving an amine, a glyoxylic acid, and a boronic acid. It tolerates the free amine and acid, making it ideal for "one-pot" library generation.

Reagents
  • Amine Component (

    
    ):  Primary or secondary amines (Library variable).
    
  • Carbonyl Component: Glyoxylic acid monohydrate.

  • Boronic Acid: 4-butoxyphenylboronic acid (Fixed core).

  • Solvent: Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP) for acceleration.

Step-by-Step Workflow
  • Preparation: In a 96-well reaction block, dissolve glyoxylic acid (1.0 equiv, 0.5 mmol) in DCM (2 mL).

  • Amine Addition: Add the amine library component (1.0 equiv). Stir for 30 mins at Room Temperature (RT) to form the iminium ion in situ.

  • Boronate Addition: Add 4-butoxyphenylboronic acid (1.2 equiv).

  • Reaction: Seal the block and stir at RT for 24–48 hours.

    • Optimization: If conversion is low, add 10% HFIP or microwave at 60°C for 30 mins.

  • Purification: The product precipitates in many non-polar solvents. Filter and wash with cold ether. For solution-phase libraries, use SCX-2 (Strong Cation Exchange) cartridges to capture the amino acid product and wash away excess boronic acid.

Validation:

  • Yield: Expect 60–85%.

  • Stereochemistry: This reaction produces a racemic product unless a chiral amine or chiral catalyst (e.g., BINOL derivatives) is used.

Protocol B: Low-Racemization Solid-Phase Peptide Synthesis (SPPS)

Application: Incorporating enantiopure Fmoc-2-amino-2-(4-butoxyphenyl)acetic acid into a peptide sequence.

Expertise Insight: Do NOT use standard HBTU/DIPEA activation. The basicity of DIPEA (pKa ~10) is sufficient to racemize the activated arylglycine.

Optimized Reagents
  • Coupling Reagent: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime).

    • Alternative: HATU with TMP (2,4,6-Trimethylpyridine) (Collidine). TMP is a weaker, non-nucleophilic base (pKa ~7.4) that minimizes proton abstraction.

  • Fmoc Deprotection: 0.1 M HOBt in 20% Piperidine/DMF. (HOBt suppresses aspartimide formation and lowers the effective pH slightly).

Step-by-Step Workflow
  • Resin Swelling: Swell Rink Amide resin in DMF for 30 mins.

  • Activation (The "Safe" Method):

    • Dissolve Fmoc-2-amino-2-(4-butoxyphenyl)acetic acid (3.0 equiv) in DMF.

    • Add Oxyma Pure (3.0 equiv).

    • Add DIC (3.0 equiv).

    • Pre-activation time:0 minutes (Add immediately to resin to minimize activated ester lifetime in solution).

  • Coupling: Shake for 60 minutes.

  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines/arylamines than Kaiser test).

  • Deprotection (Critical Step):

    • Use 20% Piperidine/DMF for short cycles (e.g., 2 x 3 mins) rather than the standard 2 x 10 mins. Prolonged exposure of the anchored arylglycine to piperidine during subsequent steps can still cause epimerization.

SPPS_Workflow Start Resin-Bound Peptide (N-Term) Activate Activate Fmoc-AA (DIC/Oxyma - No Strong Base) Start->Activate Coupling Coupling (45-60 min) Activate->Coupling Wash DMF Wash x5 Coupling->Wash Deprotect Fmoc Removal (Short Cycle: 2x3 min) Wash->Deprotect NextAA Proceed to Next AA Deprotect->NextAA

Figure 2: Optimized SPPS cycle for Arylglycines to minimize racemization.

Protocol C: Ugi 4-Component Reaction (Combinatorial Scaffold)

Application: Creating peptidomimetic libraries where the 2-amino-2-(4-butoxyphenyl)acetic acid serves as the Carboxylic Acid input.

Reagents
  • Amine (

    
    ):  Benzylamine or aliphatic amine.
    
  • Aldehyde (

    
    ):  Formaldehyde or Benzaldehyde.
    
  • Isocyanide (

    
    ):  tert-Butyl isocyanide or Cyclohexyl isocyanide.
    
  • Acid (

    
    ):  N-Fmoc-2-amino-2-(4-butoxyphenyl)acetic acid.
    
Workflow
  • Imine Formation: Mix Amine (1.0 equiv) and Aldehyde (1.0 equiv) in Methanol (MeOH) or TFE (Trifluoroethanol). Stir 30 min.

  • Addition: Add the N-Fmoc-protected amino acid (1.0 equiv) and Isocyanide (1.0 equiv).

  • Reaction: Stir for 24 hours at RT.

  • Workup: Evaporate solvent. Redissolve in DCM and wash with 1N HCl (remove unreacted amine) and saturated NaHCO3 (remove unreacted acid).

  • Result: A bis-amide backbone featuring the 4-butoxyphenyl side chain.

Quality Control & Validation

To ensure the integrity of the combinatorial library, the following analytical methods are required.

Chiral HPLC Method

Since racemization is the primary failure mode, standard C18 HPLC is insufficient.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane:Isopropanol (80:20) with 0.1% TFA.

  • Detection: UV at 254 nm (Strong absorbance from the 4-butoxyphenyl group).

  • Acceptance Criteria: Enantiomeric Excess (ee) > 95%.

Data Summary Table
ParameterStandard ConditionOptimized Condition (Recommended)
Coupling Base DIPEA (pKa 10.1)TMP (pKa 7.4) or None (DIC/Oxyma)
Coupling Reagent HBTU/HATUDIC/Oxyma or HATU/TMP
Racemization Risk High (10-30% D-isomer)Low (<2% D-isomer)
Fmoc Removal 20% Pip (20 min)20% Pip (2 x 3 min)

References

  • Petasis Reaction for Arylglycines

    • Jakob, I. et al. (2023).[1][2] "Palladium-catalyzed enantioselective three-component synthesis of α-arylglycine derivatives from glyoxylic acid, sulfonamides and aryltrifluoroborates." Beilstein Journal of Organic Chemistry.

    • [2]

  • Racemization in SPPS

    • Steinauer, R. et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Luxembourg Bio Technologies / Elsevier.
  • Ugi Reaction Applications

    • Eldehna, W. M. et al. (2021).[3] "Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction." Beilstein J. Org.[2] Chem.

  • General Combinatorial Strategies

    • Liu, R. et al. (2017). "Combinatorial Chemistry in Drug Discovery." Current Opinion in Chemical Biology.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of 2-Amino-2-(4-butoxyphenyl)acetic Acid

Case ID: RAC-PHG-4OBu Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist Executive Summary: The "Benzylic" Trap You are likely experiencing loss of chiral purity (enantiomeric excess, ) dur...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RAC-PHG-4OBu Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist

Executive Summary: The "Benzylic" Trap

You are likely experiencing loss of chiral purity (enantiomeric excess,


) during the coupling of 2-amino-2-(4-butoxyphenyl)acetic acid . This is a known issue with all phenylglycine (Phg) derivatives.

The Root Cause: Unlike standard amino acids, the


-proton in phenylglycine derivatives is benzylic .[1] The adjacent aromatic ring stabilizes the carbanion intermediate formed upon deprotonation. The 4-butoxy substituent (

) is an electron-donating group (EDG). While EDGs slightly destabilize the anion compared to electron-withdrawing groups (like

), they do not prevent the rapid base-catalyzed racemization that occurs during activation.

The Solution: You must abandon standard "strong" coupling protocols (e.g., HATU/DIPEA).[1] Instead, you must switch to neutral/buffered activation conditions using hindered bases (Collidine/TMP) or specialized reagents (DEPBT).

Mechanism of Failure

Understanding how your molecule racemizes is the first step to stopping it.

Visual Analysis: Racemization Pathways

RacemizationPathways Start Activated Fmoc-AA (Chiral L-Isomer) Oxazolone Oxazolone (Azlactone) Intermediate Start->Oxazolone Cyclization Carbanion Benzylic Carbanion (Achiral/Planar) Start->Carbanion Direct proton abstraction (Base) End_L L-Peptide (Desired) Start->End_L Coupling End_D D-Peptide (Impurity) Start->End_D Coupling Base Base (e.g., DIPEA) Base->Oxazolone Base->Carbanion Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base-catalyzed proton abstraction Oxazolone->End_L Amine Attack Oxazolone->End_D Amine Attack Enol->Oxazolone Reprotonation Carbanion->Start Reprotonation

Figure 1: Two primary pathways for loss of chirality. Path A (Oxazolone formation) is the dominant mechanism for N-urethane protected amino acids during slow couplings.

Troubleshooting Guide (FAQ)

Q1: I usually use HATU/DIPEA. Why is it failing here?

A: HATU is too efficient at activation, but DIPEA (Diisopropylethylamine) is the real culprit.

  • The Problem: DIPEA is a strong base (

    
    ). It rapidly abstracts the acidic benzylic proton of your activated ester.
    
  • The Fix: Replace DIPEA with 2,4,6-Trimethylpyridine (TMP / Collidine) . TMP is a weaker base (

    
    ) and is sterically hindered, making it poor at abstracting protons but sufficient to neutralize the acid generated during coupling [1].
    
Q2: Which coupling reagent is best for this specific molecule?

A: Based on comparative studies of phenylglycine derivatives (e.g., 4-Cl-Phg, Phg), two reagents stand out:

  • COMU: When used with TMP, it typically yields < 2% racemization.

  • DEPBT: A phosphate-based reagent that acts as a "buffer," releasing the active ester slowly. It is exceptionally safe for arylglycines but slower than COMU [2].

Q3: Does the 4-butoxy group make it more or less stable than Phenylglycine?

A: Slightly more stable, but still dangerous.

  • Electronic Effect: The alkoxy group is an Electron Donating Group (EDG) by resonance. This pushes electron density into the ring, slightly destabilizing the negative charge of the benzylic carbanion compared to unsubstituted Phenylglycine.

  • Practical Consequence: You might see 5-10% racemization with standard conditions instead of 20-30%, but it is still unacceptable for drug development.

Q4: Can I use microwave heating?

A: Absolutely NOT. Microwave irradiation accelerates the rate of racemization exponentially for this class of molecules. Perform this specific coupling at 0°C to Room Temperature (RT) only [3].

Comparative Data: Coupling Conditions vs. Racemization

The following data summarizes the risk profile of different conditions for Phenylglycine-type couplings.

Coupling ReagentBaseSolventTemperatureRacemization RiskVerdict
HATU DIPEA (2 eq)DMFRTHigh (>15%) AVOID
HBTU DIPEA (2 eq)DMFRTHigh (>10%) AVOID
DIC Oxyma PureDMFRTModerate (2-5%) ⚠️ Risky
DEPBT DIPEA (2 eq)DMFRTLow (<1%) Safe
COMU TMP (Collidine) DMF0°C -> RTUltra-Low (<0.5%) 🌟 Recommended

Recommended Protocol: The "Safe" Coupling

This protocol utilizes the COMU/TMP system, which is widely regarded as the gold standard for racemization-prone arylglycines.

Materials:
  • Amino Acid: Fmoc-2-amino-2-(4-butoxyphenyl)acetic acid

  • Reagent: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate)

  • Base: 2,4,6-Trimethylpyridine (TMP / Collidine)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:
  • Preparation:

    • Swell the resin in DMF for 20 minutes. Drain.

    • Ensure the reaction vessel can be cooled to 0°C (ice bath).

  • Activation (In a separate vial):

    • Dissolve 3.0 eq of the Amino Acid in DMF.

    • Add 3.0 eq of COMU .

    • Crucial: Add 3.0 eq of TMP (Collidine) .

    • Time: Activate for exactly 30 seconds to 1 minute . Do not pre-activate for longer; reactive species may decompose or racemize.

  • Coupling:

    • Pour the activated solution onto the resin.[2][3]

    • Optional: Add an additional 3.0 eq of TMP to the reaction vessel to ensure basicity is maintained without using strong bases.

    • Agitate at 0°C for 30 minutes , then allow to warm to Room Temperature for 1 hour.

  • Washing:

    • Drain and wash aggressively with DMF (5x) to remove the collidine, which can be sticky.

Alternative (If COMU is unavailable):

Use DEPBT (3.0 eq) with DIPEA (3.0 eq) . DEPBT suppresses the racemization caused by DIPEA, making this a viable backup, though the reaction time should be extended to 2-4 hours.

Optimization Logic Tree

Use this flow to decide your next move if you still detect D-isomer impurities.

OptimizationTree Start Detected Racemization? CheckBase Are you using DIPEA/NMM? Start->CheckBase SwitchBase Switch to TMP (Collidine) CheckBase->SwitchBase Yes CheckReagent Are you using HATU/HBTU? CheckBase->CheckReagent No SwitchBase->CheckReagent SwitchReagent Switch to COMU or DEPBT CheckReagent->SwitchReagent Yes CheckTemp Is reaction at RT or heated? CheckReagent->CheckTemp No SwitchReagent->CheckTemp CoolDown Perform coupling at 0°C CheckTemp->CoolDown Yes CheckSolvent Are you using DMF? CheckTemp->CheckSolvent No CoolDown->CheckSolvent SwitchSolvent Try DCM/DMF (1:1) (Lower polarity stabilizes ester) CheckSolvent->SwitchSolvent Yes

Figure 2: Decision matrix for optimizing reaction conditions.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Li, H., Jiang, X., Ye, Y., Fan, C., Romoff, T., & Goodman, M. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization.[1] Organic Letters, 1(1), 91–94.

  • Steinauer, R., et al. (1989). Racemization of Phenylglycine Derivatives. Bachem Technical Notes.

  • BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Protocols. [3]

Sources

Optimization

Technical Support Center: High-Fidelity Coupling of 2-Amino-2-(4-Butoxyphenyl)acetic Acid

Status: Operational Ticket ID: SPPS-ARYL-GLY-OPT Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1] Executive Summary: The "Arylglycine" Challenge You are encountering difficulties with 2-am...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SPPS-ARYL-GLY-OPT Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Executive Summary: The "Arylglycine" Challenge

You are encountering difficulties with 2-amino-2-(4-butoxyphenyl)acetic acid . This is a derivative of Phenylglycine (Phg) .[2][3][4][5] In Solid-Phase Peptide Synthesis (SPPS), this scaffold presents a dual threat:

  • Extreme Racemization Sensitivity: Unlike standard amino acids, the

    
    -proton in phenylglycines is benzylic. The adjacent aromatic ring allows for resonance stabilization of the enolate/oxazolone intermediate, making the stereocenter highly acidic and prone to epimerization (conversion of L to D isomer) under basic conditions. The 4-butoxy substituent, while electron-donating, does not mitigate the fundamental geometric risk of oxazolone formation.
    
  • Hydrophobic Aggregation: The 4-butoxy tail adds significant lipophilicity, increasing the risk of on-resin aggregation (β-sheet formation), which can mimic "steric hindrance" by reducing diffusion rates.[1]

This guide replaces standard protocols with optimized conditions specifically for arylglycines.

Troubleshooting & Optimization Guides
ISSUE 1: "I am seeing significant D-isomer impurities (Racemization) in my crude product."

Diagnosis: You are likely using a base-driven coupling method (e.g., HATU/DIPEA or HBTU/DIPEA).[1] In standard SPPS, these are efficient.[6][7] For phenylglycines, the presence of a tertiary base (DIPEA/NMM) during activation abstracts the acidic


-proton, driving the formation of the achiral 5(4H)-oxazolone intermediate.

The Solution: The "Base-Starved" Protocol Switch to a carbodiimide-mediated coupling with an acidic additive.[1][8] This maintains a neutral-to-acidic pH during activation, suppressing oxazolone formation.

Optimized Protocol A: DIC / Oxyma Pure (Recommended)

  • Mechanism: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a nucleophile that rapidly opens the O-acylisourea intermediate before oxazolone formation can occur, without the need for exogenous base.[1]

ReagentEquivalentsRole
Fmoc-AA-OH 3.0 eqProtected Amino Acid
DIC 3.0 eqActivator (Carbodiimide)
Oxyma Pure 3.0 eqRacemization Suppressor
Base 0 eq CRITICAL: DO NOT ADD BASE
Solvent DMF or NMPNMP preferred for aggregation prone seq.[1]

Step-by-Step:

  • Dissolve the Fmoc-amino acid and Oxyma Pure in minimal DMF/NMP.

  • Add DIC immediately prior to adding the mixture to the resin.

  • Coupling Time: 60 minutes at Room Temperature.

  • Note: Do not pre-activate for more than 2-3 minutes. Long pre-activation allows the active ester to decompose or racemize even without base.

Alternative Protocol B: COMU / TMP (If higher reactivity is needed) If DIC/Oxyma yields are low due to steric bulk, use COMU, but replace DIPEA with TMP (2,4,6-Trimethylpyridine / Collidine) . TMP is a weaker, sterically hindered base that is far less efficient at abstracting the


-proton.
ISSUE 2: "The coupling is incomplete (deletion sequences) despite double coupling."

Diagnosis: The 4-butoxy group is creating a hydrophobic pocket. If your sequence contains other hydrophobic residues (Val, Ile, Phe), the peptide chains are likely aggregating on the resin.

The Solution: Chaotropic Disruption & Solvent Engineering Standard DMF is insufficient to break these aggregates.

Protocol:

  • Solvent Switch: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF.[1] NMP has superior swelling properties for hydrophobic sequences.

  • Chaotropic Salts: Add 0.1 M LiCl (Lithium Chloride) to the coupling mixture. This disrupts hydrogen bonding networks (β-sheets) that cause aggregation.

  • Temperature: Perform the coupling at 40°C .

    • Warning: Do not exceed 50°C for phenylglycine derivatives. Higher heat exponentially increases racemization risk, negating the benefits of optimized reagents.

ISSUE 3: "How do I validate that I have the correct isomer?"

Diagnosis: Standard C18 HPLC often fails to separate the L-L and L-D diastereomers of phenylglycine peptides because the hydrophobic change is subtle.

The Solution: The Marfey’s Test or Chiral QC Do not rely on a single peak in standard LC-MS to confirm stereopurity.[1]

  • C18 Method Optimization: Use a shallow gradient (e.g., 0.5% B per minute) with MeOH instead of Acetonitrile. The different solvation of the phenyl ring in MeOH often improves diastereomer separation.

  • Synthesis of Standards: You must synthesize the intentional "D-isomer standard" (using the D-version of the starting material) to identify the retention time of the impurity. Without this reference, you are flying blind.

Visualizing the Mechanism

The following diagram illustrates the critical divergence between the "Safe" pathway (Oxyma/DIC) and the "High Risk" pathway (Base/HATU) specifically for Phenylglycine derivatives.

RacemizationPathways Start Fmoc-2-amino-2-(4-butoxyphenyl)acetic acid Activation Activation Step Start->Activation Path_Base Pathway A: Base-Driven (HATU + DIPEA) Activation->Path_Base High Risk Path_Neutral Pathway B: Neutral/Acidic (DIC + Oxyma) Activation->Path_Neutral Recommended Proton_Abstract α-Proton Abstraction (by DIPEA) Path_Base->Proton_Abstract ActiveEster Oxyma Active Ester (Chiral Integrity Maintained) Path_Neutral->ActiveEster Fast Kinetics No Base Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Proton_Abstract->Oxazolone Resonance Stabilization by Aryl Ring Coupling Nucleophilic Attack by Resin Amine Oxazolone->Coupling ActiveEster->Coupling Racemization Re-protonation (50:50 L/D Mix) Product_Rac Racemized Product (L- and D- isomers) Racemization->Product_Rac Coupling->Racemization Product_Pure Pure L-Product (>99% ee) Coupling->Product_Pure

Caption: Mechanistic divergence of Phenylglycine coupling. Pathway A (Red) shows how base triggers oxazolone formation via the benzylic proton. Pathway B (Green) utilizes neutral carbodiimide chemistry to bypass the enolate intermediate.

References & Authoritative Grounding
  • Steinauer, R., et al. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.[1] Bachem Technical Guides.

    • Relevance: Establishes DIC/Oxyma as the modern standard for racemization suppression, replacing HOBt.

  • Jadhav, S. et al. (2023). Epimerisation in Peptide Synthesis.[1] MDPI Processes.

    • Relevance: Details the "alpha-hydrogen abstraction" mechanism specific to phenylglycine and the stabilizing effect of aryl side chains on the enolate.

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.[1][5]

    • Relevance: Provides comparative data showing COMU/TMP and DIC/Oxyma yield <1% racemization compared to >10% with HATU/DIPEA for Phg derivatives.[1]

  • Organic Syntheses. (2021). Preparation of Z-L-Phg-Val-OMe using Oxyma Pure. Org.[9][10] Synth. 2021, 98, 306-326.

    • Relevance: A validated, step-by-step protocol for coupling Phenylglycine (Phg) without racemization using the Oxyma/DIC system.

Sources

Troubleshooting

Technical Support Center: Incorporation of 2-Amino-2-(4-butoxyphenyl)acetic Acid in Peptide Synthesis

Welcome to the technical support center for the successful incorporation of 2-amino-2-(4-butoxyphenyl)acetic acid into your peptide sequences. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the successful incorporation of 2-amino-2-(4-butoxyphenyl)acetic acid into your peptide sequences. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this non-proteinogenic amino acid. Here, you will find troubleshooting advice, detailed protocols, and answers to frequently asked questions, all grounded in established scientific principles.

Introduction

2-Amino-2-(4-butoxyphenyl)acetic acid, a derivative of phenylglycine, is a valuable building block for modifying peptide properties, such as proteolytic stability and receptor binding affinity. However, its bulky nature and the electronic characteristics of its alpha-proton present specific challenges during solid-phase peptide synthesis (SPPS), primarily the significant risk of racemization. This guide provides a comprehensive framework for mitigating these side reactions and ensuring the stereochemical integrity and efficient incorporation of this amino acid.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when using 2-amino-2-(4-butoxyphenyl)acetic acid in peptide synthesis.

Question 1: I'm observing a significant diastereomeric impurity in my final peptide. What is the likely cause and how can I prevent it?

Answer:

The most prevalent side reaction when incorporating 2-amino-2-(4-butoxyphenyl)acetic acid, and other phenylglycine derivatives, is racemization (or epimerization) at the alpha-carbon. This occurs during the activation and coupling step of Fmoc-based SPPS. The alpha-proton of phenylglycine derivatives is more acidic compared to many other amino acids, making it susceptible to abstraction by the bases used in the coupling reaction. This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a mixture of D and L isomers in the peptide chain.

Key Insight: The critical step for racemization is the base-catalyzed coupling of the Fmoc-protected 2-amino-2-(4-butoxyphenyl)acetic acid.[1][2] The Fmoc deprotection step, which uses piperidine, has been shown to have a negligible effect on racemization.[2]

Solutions to Minimize Racemization:

  • Choice of Coupling Reagent: Standard coupling reagents can exacerbate racemization. It is highly recommended to use more advanced, third-generation uronium salts or organophosphorus reagents that promote rapid ester formation, minimizing the time the activated amino acid is exposed to basic conditions.

    • Recommended: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).[1][2]

    • Less Ideal: HBTU, HATU, PyBOP may lead to higher levels of racemization with this amino acid.[1]

  • Choice of Base: The selection of the base is equally critical. Sterically hindered, non-nucleophilic bases are preferred as they are less likely to abstract the alpha-proton.

    • Recommended: 2,4,6-Trimethylpyridine (TMP) or 2,6-Dimethylpyridine (DMP).[1][2]

    • Avoid: Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) can lead to significant racemization.[3]

Question 2: My coupling reaction with 2-amino-2-(4-butoxyphenyl)acetic acid is slow and incomplete. What can I do to improve the coupling efficiency?

Answer:

2-Amino-2-(4-butoxyphenyl)acetic acid is a sterically bulky amino acid, which can hinder its approach to the N-terminal amine of the growing peptide chain, leading to slow or incomplete coupling.

Solutions to Improve Coupling Efficiency:

  • Use a Potent Coupling Reagent: As with minimizing racemization, a powerful coupling reagent is essential for overcoming steric hindrance. HATU, HCTU, and PyBOP are excellent choices for difficult couplings.[4]

  • Double Coupling: If a single coupling reaction is incomplete (as indicated by a positive Kaiser test), performing a second coupling with fresh reagents is a reliable strategy to drive the reaction to completion.

  • Extended Coupling Time: For bulky amino acids, extending the coupling time from the standard 1-2 hours to 2-4 hours can significantly improve the yield.[5]

  • Solvent Choice: Ensure adequate swelling of the resin and solubility of reagents. N-Methyl-2-pyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for aggregating sequences or difficult couplings.

Question 3: Will the 4-butoxy-phenyl side chain be stable throughout my Fmoc-SPPS protocol?

Answer:

The butoxy group is a butyl ether linked to the phenyl ring. Ether linkages are generally stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF). Therefore, the butoxy side chain of 2-amino-2-(4-butoxyphenyl)acetic acid is expected to be stable during the iterative cycles of coupling and deprotection in Fmoc-SPPS.

However, the tert-butyl ether, a similar structure, is known to be labile to strong acids.[6][7] Therefore, the butoxy group is likely to be cleaved during the final cleavage of the peptide from the resin using a standard high-concentration trifluoroacetic acid (TFA) cocktail. This will result in a 4-hydroxyphenylglycine residue at that position in the final cleaved peptide.

Consideration for your Synthesis:

  • If your target peptide requires the butoxy group to be intact, a milder cleavage strategy may be necessary, or a different protecting group strategy for other amino acids in your sequence might be required to avoid the use of strong TFA.

  • If the intended final residue is 4-hydroxyphenylglycine, then the butoxy group can be considered a temporary protecting group for the hydroxyl function.

Data Summary

The following table summarizes the recommended reagents for minimizing racemization when coupling Fmoc-2-amino-2-(4-butoxyphenyl)acetic acid, based on data from studies on phenylglycine derivatives.[2]

Coupling ReagentBasePercentage of Correct Diastereomer (%)Racemization Level
COMU TMP >99 Very Low
COMU DMP >99 Very Low
DEPBT TMP >99 Very Low
DEPBT DMP >99 Very Low
HATUDIPEA~90Significant
HBTUDIPEA~88Significant
PyBOPDIPEA~89Significant

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of Fmoc-2-amino-2-(4-butoxyphenyl)acetic acid

This protocol is optimized for the incorporation of Fmoc-2-amino-2-(4-butoxyphenyl)acetic acid with minimal epimerization.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 10 mL).

  • Activation of Amino Acid:

    • In a separate reaction vessel, dissolve Fmoc-2-amino-2-(4-butoxyphenyl)acetic acid (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.

    • Add 2,4,6-trimethylpyridine (TMP) (6 equivalents) to the activation mixture.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL).

  • Monitoring the Coupling (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed with a second coupling (see Protocol 2).

Protocol 2: Double Coupling for Sterically Hindered Residues

This protocol is recommended if the initial coupling of Fmoc-2-amino-2-(4-butoxyphenyl)acetic acid is incomplete.

  • First Coupling: Follow Protocol 1.

  • Washing: After the first coupling, wash the resin with DMF (3 x 10 mL).

  • Second Coupling: Repeat steps 2 and 3 of Protocol 1 with a fresh solution of activated Fmoc-2-amino-2-(4-butoxyphenyl)acetic acid.

  • Final Washing: After the second coupling, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Visual Diagrams

Racemization_Mechanism Fmoc_AA Fmoc-2-amino-2-(4-butoxyphenyl)acetic acid Activated_Ester Activated Ester Intermediate Fmoc_AA->Activated_Ester Coupling Reagent Enolate Planar Enolate Intermediate (Loss of Chirality) Activated_Ester->Enolate α-proton abstraction Base Base (e.g., DIPEA) Base->Enolate Protonation Protonation Enolate->Protonation Re-protonation L_Peptide Desired L-Peptide Protonation->L_Peptide D_Peptide Undesired D-Peptide (Racemized Product) Protonation->D_Peptide

Caption: Mechanism of racemization of 2-amino-2-(4-butoxyphenyl)acetic acid during peptide coupling.

Troubleshooting_Workflow Start Start: Incorporating 2-amino-2-(4-butoxyphenyl)acetic acid Problem Problem Identified: Diastereomeric Impurity or Low Yield Start->Problem Racemization High Racemization Problem->Racemization Diastereomeric Impurity Low_Coupling Poor Coupling Efficiency Problem->Low_Coupling Low Yield Solution_Racemization Solution: 1. Use COMU or DEPBT 2. Use TMP or DMP as base Racemization->Solution_Racemization Solution_Coupling Solution: 1. Use potent coupling reagent (e.g., HATU) 2. Perform double coupling 3. Extend reaction time Low_Coupling->Solution_Coupling End Successful Incorporation Solution_Racemization->End Solution_Coupling->End

Caption: Troubleshooting workflow for side reactions of 2-amino-2-(4-butoxyphenyl)acetic acid.

References

  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325–2329. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid-phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]

  • CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. Retrieved from [Link]

  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Br. J. Pharmacol. (1998). Antagonist activity of alpha-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells. 123(5), 899–907. [Link]

  • El-Faham, A., & Albericio, F. (2020). Green Chemistry - In situ Fmoc removal. Green Chemistry, 22(1), 153-159. [Link]

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2020). Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. 63(23), 14989–15012. [Link]

  • ResearchGate. (2025, August 6). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (2017, June 14). [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Retrieved from [Link]

Sources

Optimization

stability issues of Fmoc-protected 2-amino-2-(4-butoxyphenyl)acetic acid

Ticket #4492: Stability & Handling Guide Product Category: Unnatural Amino Acids / Phenylglycine Derivatives Chemical Name: Fmoc-L-4-butoxyphenylglycine (Fmoc-Phg(4-OBu)-OH) Support Tier: Senior Application Scientist Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #4492: Stability & Handling Guide

Product Category: Unnatural Amino Acids / Phenylglycine Derivatives Chemical Name: Fmoc-L-4-butoxyphenylglycine (Fmoc-Phg(4-OBu)-OH) Support Tier: Senior Application Scientist

Executive Summary

Fmoc-2-amino-2-(4-butoxyphenyl)acetic acid is a derivative of Phenylglycine (Phg) . Unlike standard amino acids (Ala, Phe), phenylglycine derivatives possess a benzylic


-carbon directly attached to an aromatic ring.

The Critical Challenge: The 4-butoxy substituent is a strong electron-donating group (EDG). This creates a "hyper-labile" system where the


-proton is exceptionally acidic (leading to rapid racemization under basic conditions) and the benzylic position is stabilized for carbocation formation (leading to acid sensitivity).

This guide replaces standard Fmoc-SPPS protocols with specialized handling procedures required to maintain chiral integrity and chemical stability.

Module 1: Critical Stability Factors

The Racemization Trap (Base Sensitivity)

The phenyl ring withdraws electrons from the


-carbon via resonance, making the 

-proton significantly more acidic (

) than in standard amino acids (

).
  • Risk: During activation (coupling), the presence of tertiary bases (DIEA, NMM) promotes the formation of an oxazolone intermediate. This intermediate rapidly tautomerizes to an achiral pseudo-aromatic system, resulting in permanent loss of chirality.

  • Impact: You will observe a split peak (diastereomers) in HPLC analysis of the final peptide.

Benzylic Oxidation & Acid Sensitivity

The 4-butoxy group pushes electron density into the ring (para-position).

  • Oxidation: The electron-rich benzylic position is prone to air oxidation if left in solution, forming ketones or degrading.

  • Acid Lability: While the Fmoc group is stable to acid, the bond between the

    
    -carbon and the amide nitrogen is weaker than usual. Harsh acidic cleavage (high temperature TFA) can occasionally lead to fragmentation or side-chain modification if cation scavengers are insufficient.
    

Module 2: Optimized Coupling Protocol

Standard HATU/DIEA coupling is NOT RECOMMENDED for this residue. The base required for HATU activation will cause significant epimerization.

Recommended Protocol: Neutral Activation

Use Carbodiimide chemistry with highly acidic oxime additives to suppress racemization.

ComponentReagentRole
Activator DIC (Diisopropylcarbodiimide)Forms the O-acylisourea without requiring exogenous base.
Additive Oxyma Pure (Ethyl cyanohydroxyiminoacetate)Inhibits oxazolone formation; superior to HOBt/HOAt.
Base None Strictly avoid DIEA, NMM, or Piperidine during coupling.
Solvent DMF / DCM (1:1)DCM improves solubility and reduces aggregation.
Step-by-Step Workflow
  • Dissolution: Dissolve Fmoc-Phg(4-OBu)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF/DCM (1:1).

  • Activation: Chill the solution to 0°C (ice bath). Add DIC (3.0 eq).

  • Pre-activation: Stir for exactly 2 minutes at 0°C. Do not exceed this time.

  • Coupling: Add the cold mixture to the resin.

  • Reaction: Allow to warm to room temperature naturally. Agitate for 45–60 minutes.

  • Monitoring: Check completion with Kaiser test. Double coupling is preferable to extending time.

Module 3: Visualization of Failure Modes

Pathway A: The Racemization Mechanism

The following diagram illustrates why basic conditions destroy your molecule.

RacemizationPathway Start Fmoc-Phg(4-OBu)-OH (Activated Ester) Oxazolone 5(4H)-Oxazolone (Chiral Intermediate) Start->Oxazolone Cyclization Base Base Attack (DIEA/Piperidine) Base->Start Promotes Enol Pseudo-Aromatic Enol (ACHIRAL / PLANAR) Oxazolone->Enol Base-catalyzed Proton abstraction Product_L L-Isomer (Desired) Oxazolone->Product_L Amine Attack Product_D D-Isomer (Impurity) Oxazolone->Product_D Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Figure 1: Mechanism of base-catalyzed racemization via the oxazolone intermediate. The electron-donating butoxy group stabilizes the transition state, accelerating this pathway.

Module 4: Troubleshooting Logic Tree

Use this flowchart to diagnose issues after synthesis.

Troubleshooting Issue Issue Detected Post-Synthesis SplitPeak HPLC: Split Peak (Doublet with identical Mass) Issue->SplitPeak WrongMass MS: Mass -18 Da or +16 Da Issue->WrongMass LowYield Low Yield / Deletion Issue->LowYield Racemization Root Cause: Racemization (D-isomer) SplitPeak->Racemization Oxidation Root Cause: Benzylic Oxidation (+16) or Aspartimide (-18) WrongMass->Oxidation Agg Root Cause: Aggregation / Sterics LowYield->Agg Sol_Rac Solution: Switch to DIC/Oxyma. Eliminate DIEA. Reduce coupling temp. Racemization->Sol_Rac Sol_Ox Solution: Degas solvents. Use fresh Scavengers in TFA. Oxidation->Sol_Ox Sol_Agg Solution: Use Microwave (max 50°C). Double couple. Add chaotropic salts (K-Oxyma). Agg->Sol_Agg

Figure 2: Diagnostic workflow for common instability symptoms.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use microwave-assisted synthesis for this residue? A: Proceed with extreme caution. While microwave energy overcomes aggregation, the high temperature (


) dramatically accelerates racemization for phenylglycines.
  • Protocol: Limit temperature to 50°C maximum . Use DIC/Oxyma. Do not use basic activators (HBTU/HATU) in the microwave.

Q2: My final product has a +106 Da impurity. What is it? A: This is likely a p-cresol adduct (or similar scavenger adduct) if you used scavengers incorrectly, or it could be incomplete deprotection. However, a more common issue with electron-rich aromatics is alkylation by the linker cation during cleavage.

  • Fix: Ensure your cleavage cocktail contains sufficient TIS (Triisopropylsilane) and Water to quench trityl/t-butyl cations immediately. Recommended Cocktail: TFA/TIS/H2O/DODT (92.5:2.5:2.5:2.5).

Q3: How stable is the Fmoc group during storage? A: The solid is stable if kept at


 and desiccated. However, in solution (DMF), the Fmoc group on this specific residue is more labile than usual due to the steric bulk and electronic effects.
  • Rule: Do not store pre-dissolved stock solutions for more than 24 hours. Prepare fresh immediately before coupling.

Q4: Can I use piperidine for Fmoc deprotection? A: Yes, but minimize exposure. Long exposure to piperidine (a secondary amine) can induce racemization of the already coupled residue on the resin.

  • Optimization: Use 20% Piperidine in DMF with 0.1M HOBt . The HOBt suppresses base-catalyzed racemization during the deprotection step.

References

  • Steinauer, R., et al. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Tetrahedron Letters.

  • Merck / Novabiochem. (2024). Fmoc-Phg-OH Product Specifications and Handling. Sigma-Aldrich.

  • Jad, Y. E., et al. (2014). Oxyma Pure/DIC: An Efficient Reagent for the Coupling of Sterically Hindered Amino Acids. European Journal of Organic Chemistry.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

Reference Data & Comparative Studies

Validation

Comparative Analysis of Coupling Reagents for 2-Amino-2-(4-butoxyphenyl)acetic Acid

This guide provides an in-depth comparative analysis of coupling reagents specifically optimized for 2-amino-2-(4-butoxyphenyl)acetic acid . This substrate, a 4-alkoxy substituted phenylglycine, presents unique challenge...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of coupling reagents specifically optimized for 2-amino-2-(4-butoxyphenyl)acetic acid . This substrate, a 4-alkoxy substituted phenylglycine, presents unique challenges in peptide synthesis and medicinal chemistry due to its high propensity for racemization.

[1]

Executive Summary & Substrate Analysis

The Substrate: 2-amino-2-(4-butoxyphenyl)acetic acid is an electron-rich arylglycine. Structurally, it features a benzylic amine and a carboxylic acid directly attached to a chiral center that is also benzylic. The Challenge: Racemization. The


-proton is highly acidic due to the electron-withdrawing carbonyl and the resonance-stabilizing phenyl ring. While the 4-butoxy group (an electron-donating group) slightly decreases the acidity compared to unsubstituted phenylglycine, the risk of enantiomeric loss remains the primary failure mode during activation.

Strategic Recommendation:

  • Gold Standard: COMU with TMP (2,4,6-Trimethylpyridine/Collidine) .

  • High Fidelity Alternative: DEPBT .[1]

  • Standard (With Caution): HATU (requires strict base control).

  • Avoid: Standard HBTU/DIPEA protocols (high risk of epimerization).

Mechanistic Insight: The Racemization Trap

Understanding the failure mode is critical for selecting the right reagent. Racemization occurs via two primary pathways during the activation of the carboxylic acid.

Pathway A: 5(4H)-Oxazolone Formation

This is the dominant pathway for activated arylglycines. The carbonyl oxygen of the preceding amide (or the


-protecting group like Fmoc/Boc) attacks the activated carbonyl, forming a cyclic oxazolone. This intermediate is highly prone to base-catalyzed enolization, destroying chirality.
Pathway B: Direct Enolization

The base used for coupling abstracts the acidic


-proton directly from the activated ester.

RacemizationMechanism Figure 1: Racemization pathways for arylglycines. Oxazolone formation is the primary risk. Substrate Activated 4-Butoxyphenylglycine Oxazolone 5(4H)-Oxazolone Intermediate Substrate->Oxazolone Cyclization Enol Enolized Species (Achiral) Substrate->Enol Direct Abstraction Product Chiral Product (L-Isomer) Substrate->Product Fast Coupling Base Base (e.g., DIPEA) Oxazolone->Enol Base Abstraction Racemate Racemic Product (DL-Mix) Enol->Racemate Reprotonation

Comparative Performance Analysis

The following analysis compares reagents based on coupling efficiency versus racemization suppression for arylglycine derivatives.

Reagent ClassReagentBase CompatibilityRacemization RiskCoupling SpeedVerdict
Oxyma-Uronium COMU TMP / CollidineVery Low Very HighPreferred. Best balance of speed and chiral integrity.[2]
Phosphonate DEPBT DIPEA / NMMLowest ModerateSafest. Ideal for extremely sensitive fragments but slower than COMU.
Aza-Benzotriazole HATU TMP / CollidineLow-MediumHighest Use with Caution. Fast, but high reactivity can accelerate oxazolone formation if base is too strong.
Carbodiimide DIC/Oxyma None (Neutral)LowModerateGood. Solid-phase standard; safer than HOBt but less potent than COMU.
Benzotriazole HBTU/TBTU DIPEAHigh HighAvoid. Known to cause significant epimerization in phenylglycines.
Detailed Technical Assessment
1. COMU (The Modern Standard)

COMU combines the leaving group of Oxyma (which is less acidic and safer than HOBt) with a morpholino carbon skeleton.

  • Why it wins: It shows a "chameleon" effect—high reactivity similar to HATU but with the superior racemization suppression of Oxyma. When paired with a weak base like Collidine (TMP) , epimerization is often negligible (<1%).

  • Experimental Note: The morpholino group acts as an internal base, stabilizing the transition state without requiring excess external base.

2. DEPBT (The Specialist)

DEPBT is a phosphonate reagent that reacts directly with the amine and acid to form a transition state that discourages oxazolone formation.

  • Why it works: It is uniquely resistant to racemization because it does not generate a highly activated ester that sits in solution waiting to be enolized. It effectively "traps" the amine and acid together.

  • Trade-off: Reaction kinetics are slower than uronium salts.

3. HATU (The Speed King)

HATU generates the OAt-active ester. The pyridyl nitrogen provides anchimeric assistance (neighboring group effect), accelerating coupling.

  • Risk: This acceleration applies to both coupling and racemization. If the coupling is sterically hindered (which 4-butoxy substitution might cause), the activated ester lives longer, increasing the window for racemization. Never use DIPEA with HATU for this substrate; use Collidine.

Experimental Protocols

Protocol A: High-Fidelity Coupling (COMU/Collidine)

Recommended for most applications involving 2-amino-2-(4-butoxyphenyl)acetic acid.

Materials:

  • Substrate:

    
    -Protected 2-amino-2-(4-butoxyphenyl)acetic acid (1.0 equiv)
    
  • Amine Partner: 1.1 equiv[3]

  • Reagent: COMU (1.0 equiv)

  • Base: 2,4,6-Trimethylpyridine (TMP/Collidine) (1.0 equiv)

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step:

  • Pre-cooling: Dissolve the amino acid and COMU in DMF. Cool the solution to 0°C in an ice bath. Low temperature is crucial for suppressing initial racemization.

  • Activation: Add TMP (Collidine) dropwise. Stir at 0°C for 1–2 minutes. The solution may turn yellow/orange (characteristic of Oxyma liberation).

  • Coupling: Add the amine partner immediately.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then slowly warm to room temperature over 1 hour.

  • Monitoring: Monitor via HPLC/UPLC. Avoid leaving the reaction overnight if possible; quench immediately upon completion.

Protocol B: "Safety-First" Coupling (DEPBT)

Recommended if Protocol A shows >2% racemization or for fragment condensation.

Materials:

  • Reagent: DEPBT (1.1 equiv)

  • Base: DIPEA (2.0 equiv) - Note: DEPBT tolerates DIPEA better than uronium salts.

  • Solvent: THF or DMF

Step-by-Step:

  • Dissolve the amino acid, amine partner, and DEPBT in the solvent at Room Temperature (RT).

  • Add DIPEA dropwise.

  • Stir at RT.[3][4] These reactions typically require 4–12 hours.

  • Work-up: Wash with saturated

    
     and dilute 
    
    
    
    (or citric acid) to remove phosphonate byproducts.

Decision Logic for Reagent Selection

Use this workflow to determine the optimal reagent based on your specific synthesis constraints.

SelectionLogic Figure 2: Reagent selection decision tree. Start Start: Coupling 4-Butoxyphenylglycine IsSolidPhase Is this Solid Phase (SPPS)? Start->IsSolidPhase IsFragment Is this Fragment Condensation? IsSolidPhase->IsFragment No (Solution Phase) UseCOMU Use COMU + TMP (High Yield, Low Racemization) IsSolidPhase->UseCOMU Yes (High Value) UseDIC Use DIC + Oxyma (Standard SPPS) IsSolidPhase->UseDIC Yes (Routine) IsFragment->UseCOMU No (Single AA) UseDEPBT Use DEPBT (Max Chiral Conservation) IsFragment->UseDEPBT Yes (High Risk) UseHATU Use HATU + TMP (Only if steric hindrance is extreme) UseCOMU->UseHATU If conversion < 50%

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[1] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Steinauer, R., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Journal of Peptide Science. (Cited in search as Luxembourg Bio Technologies study).[2] Link

  • Li, H., et al. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with High Efficiency and Low Racemization. Organic Letters, 1(1), 91–94. Link

  • Carpino, L. A., et al. (2002). The 1-Hydroxy-7-azabenzotriazole-Based Phosphonium Coupling Reagent PyAOP.[1] Organic Letters, 4, 3417. (Discusses TMP/Collidine base effects).

Sources

Comparative

Comparative Guide: Enzymatic vs. Chromatographic Resolution of 2-Amino-2-(4-butoxyphenyl)acetic Acid

Executive Summary The resolution of 2-amino-2-(4-butoxyphenyl)acetic acid (a lipophilic analog of 4-hydroxyphenylglycine) presents a classic dichotomy in process chemistry. Enzymatic Resolution (via Lipase or Acylase) is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The resolution of 2-amino-2-(4-butoxyphenyl)acetic acid (a lipophilic analog of 4-hydroxyphenylglycine) presents a classic dichotomy in process chemistry.

  • Enzymatic Resolution (via Lipase or Acylase) is the preferred route for multi-kilogram to ton-scale manufacturing . It offers high theoretical yields (>90% via Dynamic Kinetic Resolution) and utilizes green chemistry principles but requires substrate derivatization (esterification).

  • Chromatographic Resolution (via Crown Ether or Polysaccharide CSPs) is the gold standard for analytical QC, impurity profiling, and early-phase gram-scale purification . It allows for the direct resolution of the free zwitterionic amino acid without chemical modification.

This guide details the protocols, mechanistic insights, and decision frameworks for both methodologies.

Chemical Context & Challenge

The target molecule is a non-natural


-amino acid.[1][2] The bulky 4-butoxy group  introduces significant hydrophobicity compared to standard phenylglycine, affecting both enzyme active site fit and chromatographic retention.
  • Target: (R)- or (S)-2-amino-2-(4-butoxyphenyl)acetic acid.

  • Criticality: Enantiopurity is essential as phenylglycine analogs are often used as side chains in semi-synthetic antibiotics (e.g., cephalosporins) or peptide therapeutics.[2]

Method A: Enzymatic Kinetic Resolution (Biocatalysis)

Best For: Scale-up, Cost-Efficiency, Green Chemistry.

The Mechanism: Lipase-Catalyzed Hydrolysis

While Penicillin G Acylase (PGA) is traditional for phenylglycines, the hydrophobic butoxy tail of this specific substrate makes it an excellent candidate for Lipase B from Candida antarctica (CAL-B) .

In this system, the racemic amino acid is first converted to an ester (methyl or ethyl). The lipase selectively hydrolyzes one enantiomer (typically the S-ester) back to the free acid, while leaving the R-ester untouched.

Protocol: Kinetic Resolution of the Ethyl Ester

Pre-requisite: Synthesize the racemic ethyl ester of the target amino acid using standard SOCl₂/EtOH conditions.

Step-by-Step Workflow:

  • Solvent System: Suspend the racemic ethyl ester (100 mM) in a biphasic system: MTBE (Methyl tert-butyl ether) and Phosphate Buffer (0.1 M, pH 7.5) . The organic phase accommodates the lipophilic butoxy tail.

  • Biocatalyst Addition: Add Novozym 435 (immobilized CAL-B) at a loading of 10-20% w/w relative to substrate.[2]

  • Reaction: Incubate at 30°C with orbital shaking (200 rpm).

    • Control Point: Monitor pH.[2][3][4] The hydrolysis releases acid, dropping pH.[2] Use an autotitrator to maintain pH 7.5 with 1M NaOH.[2]

  • Termination: Stop when conversion reaches exactly 50% (typically 4–24 hours). Filter off the immobilized enzyme.[2]

  • Separation (The "Work-up" Advantage):

    • Adjust aqueous phase to pH 2.0.[2]

    • The (S)-Free Acid partitions into the aqueous phase (or precipitates).

    • The (R)-Ester remains in the MTBE layer.

  • Hydrolysis of Residual Ester: The isolated (R)-ester is chemically hydrolyzed (LiOH/THF) to yield the (R)-amino acid.

Advanced Optimization: Dynamic Kinetic Resolution (DKR)

To surpass the 50% yield limit of standard kinetic resolution, introduce a racemization catalyst.

  • Additive: 0.5 eq. Salicylaldehyde .[2]

  • Mechanism: The aldehyde forms a Schiff base with the amino ester, lowering the pKa of the

    
    -proton and allowing rapid racemization of the unreacted enantiomer in situ.
    
  • Result: The enzyme continuously depletes the S-enantiomer, while the R-enantiomer racemizes to replenish the S-pool. Theoretical yield approaches 100%.[2]

Visualization: Enzymatic Workflow

EnzymaticWorkflow Start Racemic Amino Acid Esterification Step 1: Esterification (EtOH/SOCl2) Start->Esterification RacEster Racemic Ethyl Ester (Substrate) Esterification->RacEster Biocat Step 2: Biocatalysis (CAL-B / pH 7.5 / MTBE) RacEster->Biocat Separation Step 3: Phase Separation Biocat->Separation OrgPhase Organic Phase: (R)-Ester Separation->OrgPhase Extraction AqPhase Aqueous Phase: (S)-Free Acid Separation->AqPhase Precipitation FinalR Chemical Hydrolysis -> (R)-Amino Acid OrgPhase->FinalR

Caption: Figure 1. Chemo-enzymatic workflow for the resolution of 4-butoxyphenylglycine ethyl ester.

Method B: Chromatographic Resolution (HPLC)

Best For: QC Analysis, Enantiomeric Excess (ee) Determination, Rapid Small-Scale Purification.

The Mechanism: Crown Ether Ligand Exchange

For amino acids containing a primary amine close to the chiral center, Crown Ether CSPs (Chiral Stationary Phases) are superior to polysaccharide columns because they do not require derivatization.

  • Column: CROWNPAK CR-I(+) (Daicel).[5][6]

  • Interaction: The crown ether forms a host-guest complex with the ammonium ion (

    
    ) of the amino acid.
    
  • Selectivity: The spatial arrangement of the phenyl ring and carboxyl group determines the stability of the complex. On CR(+) columns, the (R)-enantiomer (D-form) typically elutes first, while the (S)-enantiomer (L-form) forms a more stable complex and elutes second.

Protocol: Direct Resolution of Free Amino Acid

System: HPLC with UV detection (210 nm or 254 nm).[2]

  • Mobile Phase: Perchloric Acid (HClO₄) aqueous solution (pH 1.0 to 2.0) / Acetonitrile (85:15 v/v).

    • Why Acidic? The amine must be fully protonated (

      
      ) to bind to the crown ether.
      
    • Why Acetonitrile? The 4-butoxy group is hydrophobic; organic modifier is required to elute the compound within a reasonable time (<20 mins).

  • Temperature: Lower temperatures (10°C – 25°C) often improve resolution (

    
    ) by stabilizing the host-guest complex.[2]
    
  • Flow Rate: 0.4 – 0.8 mL/min (pressure dependent).

  • Sample Prep: Dissolve the free amino acid directly in the mobile phase.[2]

Alternative: Polysaccharide CSPs (Requires Derivatization)

If Crownpak columns are unavailable, or for preparative scale-up where perchloric acid is undesirable:

  • Derivatization: React amino acid with Boc-anhydride to form N-Boc-2-amino-2-(4-butoxyphenyl)acetic acid.

  • Column: CHIRALPAK AD-H or IC (Amylose/Cellulose based).[2]

  • Mobile Phase: Hexane / IPA / TFA (90:10:0.1).[2]

  • Pros: High loading capacity for prep-HPLC.

  • Cons: Requires protection and deprotection steps.[2]

Visualization: Chromatographic Decision Tree

ChromDecision Input Sample State FreeAA Free Amino Acid (Zwitterion) Input->FreeAA Protected N-Protected / Ester (Intermediate) Input->Protected Crown Method A: CROWNPAK CR(+) MP: pH 1.5 HClO4 / ACN (Direct Analysis) FreeAA->Crown Preferred Marfey Method C: Marfey's Derivatization Column: C18 Achiral (If no chiral column) FreeAA->Marfey Alternative Poly Method B: CHIRALPAK AD/IC MP: Hexane/IPA (Prep Scale) Protected->Poly Standard

Caption: Figure 2. Decision matrix for selecting the appropriate chromatographic method based on sample state.

Comparative Analysis

FeatureEnzymatic Resolution (Lipase)Chromatographic Resolution (Crown Ether)
Primary Application Manufacturing / SynthesisQC / Analytics / Impurity ID
Scale Unlimited (kg to tons)Limited (mg to grams)
Substrate Requirement Ester derivative requiredFree amino acid (Direct)
Throughput High (Batch/Flow reactors)Low (Sequential injection)
Yield 50% (max) or 100% (with DKR)50% (max) via collection
Cost per Gram Low (Enzymes are reusable)High (Solvents + Columns)
Green Factor High (Aqueous/MTBE, ambient temp)Low (High solvent consumption)
Enantiomeric Excess >98% ee (requires optimization)>99.5% ee (separation is physical)

References

  • Enzymatic Kinetic Resolution Mechanisms

    • Title: Efficient kinetic resolution of α-amino acid esters catalyzed by lipases.[1][2][7]

    • Source: PubMed / NIH.[2]

    • Context: Establishes CAL-B as the primary catalyst for hydrophobic amino acid esters.[2]

  • Crown Ether Chromatography Standards

    • Title: Separation of free amino acids and primary amines using Daicel Crownpak CR-I(+).[5]

    • Source: Daicel Chiral Technologies Application Note.[2][5]

    • Context: Defines the acidic mobile phase protocols for phenylglycine analogs.
    • (General Application Guide)

  • Dynamic Kinetic Resolution (DKR)

    • Title: Dynamic Kinetic Resolution of α-Amino Acid Esters in the Presence of Aldehydes.
    • Source: Wiley / European Journal of Organic Chemistry.[2]

    • Context: Describes the salicylaldehyde racemiz
  • General Chiral Resolution Overview

    • Title: Chiral Resolution of Amino Acids.[2][3][4][5][8][9][10][11][12]

    • Source: BenchChem Technical Guide.[2][12]

    • Context: Overview of salt formation vs. enzymatic routes.[2]

Sources

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